Sos1-IN-13
Description
Properties
Molecular Formula |
C21H22F3N3O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1 |
InChI Key |
SUSQYYGPLOUGJB-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sos1 Inhibition: A Technical Guide Featuring BI-3406
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Son of sevenless homolog 1 (Sos1) inhibitors, with a specific focus on the well-characterized, potent, and selective inhibitor, BI-3406. This document details the molecular interactions, cellular consequences, and anti-tumor activity of Sos1 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Executive Summary
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central regulators of cell proliferation and survival.[1] In many cancers, hyperactivation of the RAS/MAPK pathway, often due to RAS mutations, leads to uncontrolled cell growth.[1] Sos1 inhibitors represent a promising therapeutic strategy by preventing the activation of RAS.[1] BI-3406 is an orally bioavailable small-molecule inhibitor that selectively targets the interaction between Sos1 and KRAS.[2][3] It binds to the catalytic domain of Sos1, physically blocking its interaction with GDP-bound KRAS.[2][4] This prevents the exchange of GDP for GTP, thereby reducing the levels of active, GTP-bound RAS and inhibiting downstream signaling through the MAPK/ERK pathway.[2][5] BI-3406 has demonstrated potent anti-proliferative activity in a wide range of KRAS-driven cancer models, both as a single agent and in combination with other targeted therapies like MEK inhibitors.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of BI-3406 from various biochemical and cellular assays.
Table 1: Biochemical Activity of BI-3406
| Assay Type | Target/Interaction | Mutant KRAS Variant | IC50 (nM) | Reference |
| Protein-Protein Interaction (AlphaScreen) | Sos1-KRAS | G12D | 5 | [5] |
| Protein-Protein Interaction (AlphaScreen) | Sos1-KRAS | G12C | 5 | [5] |
| Protein-Protein Interaction (AlphaScreen) | Sos2-KRAS | G12D/G12C | >10,000 | [6] |
| Surface Plasmon Resonance (SPR) | BI-3406 binding to Sos1 | N/A | KD = 9.7 | [7] |
Table 2: Cellular Activity of BI-3406
| Assay Type | Cell Line | KRAS Mutation | Parameter Measured | IC50 (nM) | Reference |
| pERK Inhibition | NCI-H358 | G12C | Phospho-ERK | 4 | [8] |
| pERK Inhibition | DLD-1 | G13D | Phospho-ERK | 24 | [6] |
| 3D Cell Proliferation | NCI-H358 | G12C | Cell Viability | 24 | [8] |
| 3D Cell Proliferation | DLD-1 | G13D | Cell Viability | 36 | [6] |
| 3D Cell Proliferation | A549 | G12S | Cell Viability | 9-220 | [9] |
| 3D Cell Proliferation | SW620 | G12V | Cell Viability | 9-220 | [9] |
| RAS-GTP Levels | NCI-H358 | G12C | GTP-bound RAS | Dose-dependent reduction | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the inhibitory effect of BI-3406.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 8. opnme.com [opnme.com]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Sos1-IN-13: A Potent Inhibitor of the KRAS-SOS1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of sevenless homolog 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene. By catalyzing the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, which are crucial for cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in RAS is a hallmark of many cancers, making the disruption of the KRAS-SOS1 interaction a compelling therapeutic strategy. Sos1-IN-13 has emerged as a potent, small-molecule inhibitor of this protein-protein interaction, offering a promising avenue for the development of novel anti-cancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound
This compound was identified through a structure-based drug design and optimization effort, as detailed in the patent application WO2021127429A1, where it is referred to as compound 4-1. The discovery process likely involved the screening of compound libraries followed by medicinal chemistry efforts to improve potency and drug-like properties. The core chemical scaffold is a substituted phthalazine, designed to fit into a key binding pocket on the SOS1 protein, thereby sterically hindering its interaction with KRAS.
Quantitative Biological Activity
This compound demonstrates potent inhibition of the SOS1-KRAS interaction and downstream signaling. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Description |
| SOS1 IC50 | 6.5 nM | The half-maximal inhibitory concentration against the SOS1-KRAS protein-protein interaction in a biochemical assay.[1] |
| pERK IC50 | 327 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector in the MAPK pathway, in a cellular assay.[1] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to the SOS1 protein and disrupting its interaction with KRAS. This prevents the SOS1-mediated exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state. The inhibition of KRAS activation leads to the downregulation of the downstream RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is critical for cancer cell proliferation and survival.
Synthesis of this compound
The chemical name for this compound is (R)-N-(1-(2-methyl-3-(trifluoromethyl)phenyl)ethyl)-4-methyl-6,7-dimethoxyphthalazin-1-amine. The synthesis, as inferred from related structures in the patent literature, likely involves a multi-step process culminating in the coupling of a substituted phthalazine core with a chiral amine side chain. A plausible synthetic route is outlined below.
Detailed Synthetic Protocol (Exemplary):
The synthesis of this compound is detailed in patent WO2021127429A1 as compound 4-1. The following is a representative protocol based on the procedures described for analogous compounds in the patent literature.
-
Preparation of 1-chloro-4-methyl-6,7-dimethoxyphthalazine: A mixture of 4,5-dimethoxy-2-(1-oxopropyl)benzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated to reflux to form the corresponding phthalazinone. This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the chlorinated phthalazine core.
-
Coupling Reaction: The 1-chloro-4-methyl-6,7-dimethoxyphthalazine is then coupled with (R)-1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., N,N-dimethylformamide) at an elevated temperature.
-
Purification: The final product, this compound, is purified by standard chromatographic techniques, such as column chromatography on silica gel.
Experimental Protocols
The biological activity of this compound was characterized using biochemical and cellular assays. The following are detailed protocols representative of those used in the evaluation of SOS1 inhibitors.
SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol:
-
Reagents:
-
Recombinant human GST-tagged KRAS protein
-
Recombinant human His-tagged SOS1 protein (catalytic domain)
-
HTRF detection antibodies: Anti-GST-d2 and Anti-His-Terbium (Tb)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound in DMSO
-
-
Procedure:
-
Add this compound at various concentrations to the wells of a low-volume 384-well plate. Include a DMSO-only control.
-
Add a pre-mixed solution of GST-KRAS and His-SOS1 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add a pre-mixed solution of the HTRF detection antibodies to each well.
-
Incubate the plate at room temperature in the dark for a further period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the HTRF ratio indicates disruption of the SOS1-KRAS interaction.
-
The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
pERK Inhibition Cellular Assay (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a downstream marker of RAS pathway activation, in cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., a KRAS-mutant line such as NCI-H358) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for a period (e.g., 4-6 hours) to reduce basal pathway activity.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce RAS pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Calculate the percentage of pERK inhibition relative to the stimulated DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a potent and specific inhibitor of the SOS1-KRAS interaction that demonstrates significant activity in both biochemical and cellular assays. Its discovery provides a valuable chemical probe for further investigating the role of SOS1 in RAS-driven cancers and serves as a promising lead for the development of novel targeted therapies. The detailed synthetic and experimental protocols provided in this guide offer a resource for researchers in the field of cancer drug discovery. Further preclinical and clinical evaluation will be necessary to fully elucidate the therapeutic potential of this compound and its analogs.
References
Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of Sos1-IN-13 with SOS1
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Sos1-IN-13, a potent inhibitor of the Son of sevenless homolog 1 (SOS1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies for affinity determination, and visualizes the intricate signaling pathways and experimental workflows.
Core Data Summary: this compound Binding Affinity
This compound has emerged as a significant subject of investigation in the realm of anticancer research due to its potent inhibitory effects on SOS1, a key guanine nucleotide exchange factor (GEF) for RAS proteins. The binding affinity of this compound to SOS1 has been quantified, providing a solid foundation for its further development.
| Compound | Target | Affinity Metric | Value (nM) |
| This compound | SOS1 | IC50 | 6.5[1][2][3][4] |
| This compound | pERK | IC50 | 327[1][2][3][4] |
The half-maximal inhibitory concentration (IC50) of this compound against SOS1 is a robust 6.5 nM[1][2][3][4]. This high affinity underscores the compound's potential as a direct and effective inhibitor of SOS1's activity. Furthermore, its IC50 value of 327 nM against phosphorylated ERK (pERK), a downstream effector in the SOS1 signaling cascade, demonstrates the compound's ability to functionally disrupt the pathway within a cellular context[1][2][3][4].
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity of small molecule inhibitors like this compound to their protein targets is crucial for drug discovery and development. Two primary biophysical techniques are widely employed for this purpose: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening of protein-protein interaction inhibitors.
Objective: To quantify the ability of a test compound (e.g., this compound) to disrupt the interaction between SOS1 and KRAS.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of the SOS1-KRAS interaction, one protein is labeled with a donor (e.g., Terbium cryptate) and the other with an acceptor (e.g., d2). When SOS1 and KRAS interact, a FRET signal is generated. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Methodology:
-
Protein Preparation: Purified, tagged recombinant human SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged) proteins are used.
-
Reagent Preparation: All proteins, compounds, and detection reagents are prepared in an appropriate assay buffer (e.g., DPBS pH 7.5, 0.1% BSA, 0.05% Tween 20).
-
Assay Plate Setup: The assay is typically performed in a 384-well low-volume black plate.
-
Compound Dispensing: A serial dilution of the test compound (this compound) is dispensed into the assay wells.
-
Protein Incubation: A pre-mixed solution of GST-tagged KRAS and GDP is added to the wells, followed by the addition of His-tagged SOS1. The plate is then incubated to allow for protein-protein interaction and inhibitor binding.
-
Detection: Anti-His-Tb cryptate (donor) and anti-GST-d2 (acceptor) antibodies are added to the wells. After a second incubation period, the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 337nm, and emission at 665nm and 620nm).
-
Data Analysis: The ratio of the fluorescence at 665nm to that at 620nm is calculated. The percentage of inhibition is determined relative to controls (no inhibitor), and the IC50 value is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a test compound for a target protein.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., SOS1) is immobilized on the sensor surface. The other partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a response unit (RU).
Detailed Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The SOS1 protein is covalently immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the test compound (this compound) are injected over the sensor surface at a constant flow rate.
-
Data Collection: The association of the analyte to the ligand is monitored in real-time. After the injection, a buffer flow is initiated to monitor the dissociation of the analyte.
-
Surface Regeneration: If necessary, the sensor surface is regenerated to remove any bound analyte before the next injection.
-
Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the SOS1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for screening SOS1 inhibitors.
References
Sos1-IN-13: A Deep Dive into Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target specificity and selectivity of Sos1-IN-13, a potent inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways frequently dysregulated in cancer. This document details the inhibitory potency of this compound, explores its selectivity profile against related proteins, and outlines the key experimental methodologies used for its characterization.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SOS1 and KRAS. By binding to SOS1, it prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state. This inhibition of KRAS activation leads to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival. The primary mechanism of action is the competitive inhibition of the SOS1-KRAS interaction.
dot
Quantitative Analysis of Inhibitory Potency
The potency of this compound has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its effectiveness.
| Target | Assay Type | IC50 (nM) | Reference |
| SOS1 | Biochemical | 6.5 | [1] |
| pERK | Cellular | 327 | [1] |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 values of this compound against its direct target, SOS1, in a biochemical assay and against the phosphorylated form of ERK (pERK) in a cellular context, which reflects its downstream pathway inhibition.
Target Specificity and Selectivity Profile
A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects and potential toxicity. While a comprehensive selectivity panel for this compound is not publicly available, data from closely related and well-characterized SOS1 inhibitors, such as BI-3406 and BAY-293, provide strong evidence for the high selectivity of this class of compounds.
Selectivity against SOS2: SOS2 is the closest homolog of SOS1, sharing high sequence identity in the catalytic domain. Despite this similarity, inhibitors of this class have demonstrated remarkable selectivity for SOS1 over SOS2. For instance, BI-3406 exhibits an IC50 for SOS2 greater than 10 µM, indicating a high degree of selectivity.[2] This selectivity is attributed to subtle structural differences in the inhibitor binding pocket between SOS1 and SOS2.[3]
Kinome Profiling: To assess for off-target effects on kinases, broad kinase panel screens are typically employed. For the related inhibitor BI-3406, no significant off-target hits were identified in a panel of 368 kinases when tested at a concentration of 5 µM.[2] Similarly, BAY-293 showed no significant inhibition in a panel of 358 kinases at 1 µM.[4] This suggests that this compound is also likely to have a clean kinome profile.
Other Off-Target Liabilities: Broader safety panels are used to identify potential interactions with other protein classes. BAY-293 was screened against a panel of 77 targets and showed some activity against several aminergic G-protein coupled receptors (GPCRs) and transporters, with the closest off-target being the 5-HT2A receptor (Ki = 133.44 nM).[4][5] MRTX0902, another SOS1 inhibitor, was found to be highly selective in a safety panel of 78 protein targets, with EC50/IC50 values greater than 10 µM for 74 of the targets.[6][7]
| Compound | Selectivity Assay | Results | Reference |
| BI-3406 | SOS2 Inhibition Assay | IC50 > 10 µM | [2] |
| BI-3406 | Kinase Panel (368 kinases) | No off-target hits at 5 µM | [2] |
| BAY-293 | SOS2 Inhibition Assay | IC50 > 20 µM | [4] |
| BAY-293 | Kinase Panel (358 kinases) | > 67% remaining activity at 1 µM | [4] |
| BAY-293 | GPCR Panel | Ki = 133.44 nM (5-HT2A) | [4][5] |
| MRTX0902 | SOS2 Inhibition Assay | Highly selective for SOS1 | [7] |
| MRTX0902 | Safety Panel (78 targets) | EC/IC50 > 10 µM for 74 targets | [6][7] |
Table 2: Selectivity Profile of Related SOS1 Inhibitors. This table summarizes the selectivity data for well-characterized SOS1 inhibitors, providing insights into the expected selectivity of this compound.
Experimental Protocols
The characterization of this compound relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is used to quantify the inhibitory effect of compounds on the direct protein-protein interaction between SOS1 and KRAS.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). Tagged recombinant SOS1 and KRAS proteins are used. When they interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20).
-
Dilute tagged recombinant human SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins to their final concentrations in the assay buffer.
-
Dilute HTRF detection reagents (e.g., anti-GST-Terbium and anti-His-d2) in the detection buffer.
-
-
Compound Plating:
-
Perform serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.
-
-
Assay Reaction:
-
Add the diluted SOS1 and KRAS proteins to the assay plate containing the compound.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Add the HTRF detection reagents to the plate.
-
Incubate at room temperature for another period (e.g., 60 minutes) to allow the detection antibodies to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to control wells (0% and 100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.
Principle: One binding partner (the ligand, e.g., SOS1) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of analyte bound.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize recombinant SOS1 protein onto the chip surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase as the analyte binds to the immobilized ligand.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
This fitting yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
dot
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound and then heated to a specific temperature. If the compound binds to its target protein, it will stabilize the protein, preventing it from denaturing and aggregating at that temperature. The amount of soluble target protein remaining after heating is then quantified.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SOS1 protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis:
-
For a melt curve, plot the amount of soluble SOS1 against the temperature to determine the melting temperature (Tm) with and without the compound. A shift in Tm indicates target engagement.
-
For an isothermal dose-response curve, plot the amount of soluble SOS1 at the chosen temperature against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
dot
Conclusion
This compound is a potent inhibitor of the SOS1-KRAS interaction, demonstrating low nanomolar efficacy in biochemical assays and effectively inhibiting downstream signaling in cellular contexts. Based on the comprehensive selectivity data available for closely related SOS1 inhibitors, this compound is expected to be highly selective for SOS1 over its homolog SOS2 and to have a clean kinome profile, minimizing the potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel SOS1 inhibitors. Further studies, including comprehensive in vivo safety and efficacy assessments, are warranted to fully elucidate the therapeutic potential of this promising class of targeted agents.
References
- 1. pnas.org [pnas.org]
- 2. opnme.com [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Activity of the SOS1 Inhibitor BAY-293
Disclaimer: Publicly available scientific literature and databases lack specific in vitro activity data for a compound designated "Sos1-IN-13". This guide, therefore, utilizes the well-characterized and potent Son of Sevenless homolog 1 (SOS1) inhibitor, BAY-293 , as a representative molecule to provide a comprehensive overview of the in vitro evaluation of SOS1 inhibitors. The data and methodologies presented herein are based on published studies of BAY-293 and serve as a technical reference for researchers, scientists, and drug development professionals in the field of RAS-targeted therapies.
Introduction
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central regulators of cell proliferation, differentiation, and survival.[1][2] By facilitating the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active, signal-transducing state.[3] Hyperactivation of the RAS signaling pathway, often due to mutations in RAS genes, is a hallmark of many cancers.[4] Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to attenuate RAS-driven oncogenesis.[5]
BAY-293 is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS.[4][6] This guide provides a detailed summary of its in vitro activity, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative In Vitro Activity of BAY-293
The in vitro efficacy of BAY-293 has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of BAY-293
| Assay Type | Target | Parameter | Value (nM) |
| KRAS-SOS1 Interaction Assay | KRAS-SOS1 | IC50 | 21[7] |
Table 2: Cellular Activity of BAY-293
| Cell Line | KRAS Status | Assay Type | Parameter | Value (nM) |
| K-562 | Wild-Type | Antiproliferation | IC50 | 1,090[4][8] |
| MOLM-13 | Wild-Type | Antiproliferation | IC50 | 995[4][8] |
| NCI-H358 | G12C Mutant | Antiproliferation | IC50 | 3,480[4][8] |
| Calu-1 | G12C Mutant | Antiproliferation | IC50 | 3,190[4][8] |
| HeLa | Wild-Type | RAS Activation | IC50 | 410 (submicromolar)[4][9] |
| Calu-1 | G12C Mutant | RAS Activation | IC50 | 200[9] |
| MIA PaCa-2 | G12C Mutant | Cytotoxicity | IC50 | 2,900[9] |
| AsPC-1 | G12D Mutant | Cytotoxicity | IC50 | 3,160[9] |
| BxPC3 | Wild-Type | Cytotoxicity | IC50 | 2,070[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections describe the protocols for the key experiments cited above.
KRAS-SOS1 Interaction Assay
This biochemical assay is designed to measure the ability of a compound to disrupt the interaction between the SOS1 catalytic domain and KRAS.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS (typically a truncated form, e.g., amino acids 1-166) and the catalytic domain of human SOS1 (SOS1cat) are expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Biotinylated KRAS loaded with a non-hydrolyzable GDP analog is incubated with streptavidin-d2 (donor fluorophore).
-
GST-tagged SOS1cat is incubated with an anti-GST antibody conjugated to a europium cryptate (acceptor fluorophore).
-
The two protein complexes are then mixed in the presence of varying concentrations of the test compound (e.g., BAY-293).
-
The plate is incubated to allow for protein-protein interaction and inhibitor binding.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates disruption of the KRAS-SOS1 interaction.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Antiproliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines with different KRAS mutation statuses (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], AsPC-1 [KRAS G12D], and KRAS wild-type lines like K-562 and BxPC3) are cultured in appropriate media and conditions.[4][8][9]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of BAY-293 for a specified period (e.g., 72 hours).[8]
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells. The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
RAS Activation Assay (GTP-RAS Pulldown)
This assay measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., HeLa or Calu-1) are treated with different concentrations of BAY-293 for a defined time.[4][9] Following treatment, the cells are lysed in a buffer that preserves the GTP-bound state of RAS.
-
Pulldown of Active RAS: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS. The GST-RBD is typically immobilized on glutathione-agarose beads.
-
Western Blotting: The beads are washed to remove unbound proteins, and the pulled-down proteins are eluted and separated by SDS-PAGE. The levels of active RAS are detected by Western blotting using a pan-RAS antibody.
-
Data Analysis: The band intensities of the pulled-down GTP-RAS are quantified and normalized to the total RAS levels in the input lysates. The IC50 for the inhibition of RAS activation is then calculated.
pERK Western Blot Analysis
This assay evaluates the effect of the inhibitor on the downstream signaling of the RAS-RAF-MEK-ERK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with BAY-293 as described for the RAS activation assay. Cells are then lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate. The intensity of the pERK bands is normalized to the total ERK bands to determine the extent of pathway inhibition.[4][8]
Visualizations
Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling pathway and the point of intervention for SOS1 inhibitors like BAY-293.
Caption: The RAS/MAPK signaling cascade initiated by RTK activation.
Experimental Workflow: Cellular Antiproliferation Assay
The following diagram outlines the workflow for determining the antiproliferative activity of a SOS1 inhibitor.
Caption: Workflow for assessing antiproliferative activity.
Conclusion
BAY-293 serves as a valuable chemical probe for studying the biological consequences of SOS1 inhibition.[8] It effectively disrupts the SOS1-KRAS interaction, leading to the suppression of RAS activation and downstream signaling.[4] Its antiproliferative effects are observed in various cancer cell lines, albeit with moderate potency in cellular assays compared to its high biochemical potency, a common characteristic of protein-protein interaction inhibitors.[9] The methodologies described in this guide are standard in the field of cancer drug discovery and provide a robust framework for the in vitro characterization of novel SOS1 inhibitors. Further optimization of compounds based on this class may lead to the development of effective therapeutics for RAS-driven cancers.
References
- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 2. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Sos1-IN-13
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the Son of sevenless homolog 1 (Sos1) protein, its role in cellular signaling, and the mechanism of action of Sos1-IN-13, a potent inhibitor of its function. It includes quantitative data on inhibitor potency, descriptions of key experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Sos1 in Cellular Signaling
Son of sevenless homolog 1 (Sos1) is a crucial protein that functions as a guanine nucleotide exchange factor (GEF).[1][2] Its primary role is to activate RAS proteins, which are key molecular switches in the regulation of cellular processes.[3][4] Sos1 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on RAS proteins.[1] The binding of GTP converts RAS to its active state, allowing it to trigger downstream signaling cascades, most notably the RAS/MAPK (Mitogen-Activated Protein Kinase) pathway.[2][3]
This pathway is fundamental in controlling a variety of essential cell functions, including:
-
Differentiation: The process by which cells mature to carry out specific functions.[3]
-
Migration: Cell movement.[3]
-
Apoptosis: Programmed cell death.[3]
Given its central role, the activity of Sos1 is tightly regulated. In many forms of cancer, hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS genes, leads to uncontrolled cell growth and tumor formation.[2][5] This makes Sos1 an attractive therapeutic target for inhibiting oncogenic RAS signaling.[5]
Mechanism of Action: this compound as a Targeted Inhibitor
This compound is a potent and specific small-molecule inhibitor of the Sos1 protein.[6] Its mechanism of action is centered on the disruption of the critical protein-protein interaction between Sos1 and RAS.[2][7]
By binding to Sos1, the inhibitor prevents the formation of the Sos1-RAS complex.[5][7] This blockade effectively halts the Sos1-catalyzed nucleotide exchange on RAS, meaning RAS remains in its inactive, GDP-bound state.[2][5] Consequently, the downstream signaling through the RAS/RAF/MEK/ERK cascade is suppressed. This targeted inhibition of RAS activation leads to a reduction in cancer cell proliferation, making this compound and similar molecules valuable tools for cancer research and potential therapeutic agents for RAS-driven tumors.[2][5]
The Sos1 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical RAS/MAPK signaling pathway, highlighting the role of Sos1 and the specific point of intervention by this compound.
Quantitative Data: Potency of Sos1 Inhibitors
The efficacy of Sos1 inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the biological activity of Sos1 by 50%. Lower IC₅₀ values indicate greater potency. The table below summarizes key quantitative data for this compound and other well-characterized Sos1 inhibitors.
| Compound | Target/Assay | IC₅₀ Value | Reference(s) |
| This compound | Sos1 (Biochemical) | 6.5 nM | [6] |
| This compound | pERK (Cellular) | 327 nM | [6] |
| Compound 13c | SOS1-KRAS Interaction (Biochemical) | 3.9 nM | [8] |
| Compound 13c | SOS1-KRAS Interaction (Cellular) | 21 nM | [8] |
| BAY-293 | KRAS-Sos1 Interaction | 21 nM | [5][7] |
| BI-3406 | Antiproliferation (NCI-H358) | 1,100 ± 180 nM | [7] |
| BI-3406 | Antiproliferation (Calu-1) | 1,320 ± 520 nM | [7] |
Experimental Protocols and Methodologies
The characterization of Sos1 inhibitors like this compound involves a multi-step process employing a range of biophysical, biochemical, and cellular assays.
A. Confirmation of Direct Binding to Sos1
-
Thermal Shift Assay (TSA): This technique is used to assess the binding of a small molecule to a target protein. Binding of the inhibitor stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides detailed thermodynamic parameters of the interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).
-
Native Mass Spectrometry (MS): This method confirms the formation of the protein-inhibitor complex under non-denaturing conditions, providing a direct measurement of the complex's mass and stoichiometry.[7]
B. Measurement of Inhibitory Activity
-
Biochemical Assays: The core function of Sos1 is its GEF activity. Assays are designed to monitor the exchange of fluorescently labeled GDP for GTP on the RAS protein. The ability of an inhibitor to block this exchange is measured to determine its biochemical IC₅₀ value.
-
Cellular Assays: To confirm that the inhibitor is active within a cellular context, its effect on the downstream signaling pathway is measured. A common method is to quantify the levels of phosphorylated ERK (pERK) via Western Blot or ELISA. A reduction in pERK levels upon treatment with the inhibitor indicates successful target engagement in cells.[5]
C. Assessment of Antiproliferative Effects
-
Cell Viability Assays: The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Standard assays (e.g., MTS, CellTiter-Glo®) are used to measure the proliferation and viability of cancer cell lines (particularly those with known KRAS mutations) after treatment with the Sos1 inhibitor.[5][7] This data is used to determine the cellular antiproliferative IC₅₀.
General Workflow for Sos1 Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the discovery and validation of a novel Sos1 inhibitor.
Conclusion
This compound is a potent inhibitor that targets a key upstream activator of the RAS signaling pathway. By disrupting the Sos1-RAS interaction, it effectively prevents the activation of RAS and the subsequent downstream signaling that drives cell proliferation. The quantitative data underscores its high potency at both the biochemical and cellular levels. The methodologies described provide a framework for the robust characterization of such inhibitors. As a highly specific molecule targeting a critical node in oncogenic signaling, this compound represents a significant tool for researchers and a promising strategy in the development of targeted therapies for RAS-mutant cancers.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sos1-IN-13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-13 is a potent small-molecule inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2] By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby blocking the exchange of GDP for GTP on RAS and inhibiting downstream signaling through the MAPK/ERK pathway.[3][4] This inhibitory action makes this compound a valuable tool for investigating RAS-driven cellular processes and a potential therapeutic agent for cancers with KRAS mutations.[5][6] These application notes provide a detailed protocol for the use of this compound in cell culture experiments, based on established methodologies for potent SOS1 inhibitors.
Mechanism of Action
SOS1 is a key activator of RAS proteins, which act as molecular switches in signaling pathways that control cell growth, differentiation, and survival.[3][4] In many cancers, mutations in RAS lead to its constitutive activation, driving uncontrolled cell proliferation.[7] this compound and other SOS1 inhibitors function by allosterically binding to a pocket on the SOS1 protein, which disrupts its interaction with RAS.[7] This prevents the loading of GTP onto RAS, keeping it in its inactive, GDP-bound state. The subsequent suppression of the RAS/RAF/MEK/ERK signaling cascade leads to reduced cell proliferation.[7]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other well-characterized SOS1 inhibitors for comparative purposes.
| Compound | Target | IC50 (Biochemical) | IC50 (Cellular pERK) | Cell Line Examples for Proliferation Assays | Reference |
| This compound | SOS1 | 6.5 nM | 327 nM | Not specified | [1][2] |
| BAY-293 | SOS1 | 21 nM | ~1 µM | H358, Calu-1 | [7] |
| BI-3406 | SOS1 | Single-digit nM | Not specified | MIA PaCa-2, DLD1 | [6] |
| Sos1-IN-21 | SOS1 | 15 nM | Not specified | NCI-H358 (16 nM), Mia Paca-2 (17 nM) | [8] |
Signaling Pathway Diagram
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the point of inhibition by this compound.
Caption: SOS1 in the RAS/MAPK signaling cascade.
Experimental Protocols
Note: The following protocols are general guidelines for the use of potent SOS1 inhibitors like this compound in cell culture. Specific parameters may require optimization depending on the cell line and experimental objectives.
Reagent Preparation
-
This compound Stock Solution:
-
This compound is typically supplied as a solid. To prepare a stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.
-
Briefly vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Culture Medium:
-
Use the appropriate complete growth medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Proliferation Assay (e.g., using Crystal Violet or a commercial kit)
This protocol aims to determine the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2, or other KRAS-mutant lines).
-
96-well cell culture plates.
-
Complete growth medium.
-
This compound stock solution.
-
Crystal Violet staining solution or a commercial proliferation assay kit (e.g., MTS, WST-1).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO-treated) group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Assessing Proliferation:
-
Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water and allow it to dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
-
Commercial Proliferation Assay:
-
Follow the manufacturer's instructions for the chosen assay kit. This typically involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance.
-
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability (%) against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
-
Western Blot Analysis of pERK Inhibition
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.
-
Materials:
-
Cancer cell line of interest.
-
6-well cell culture plates.
-
Complete growth medium and serum-free medium.
-
This compound stock solution.
-
Growth factors (e.g., EGF) to stimulate the pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal pathway activity.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RAS/MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal. Compare the levels of pERK in treated cells to the stimulated vehicle control.
-
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating this compound in cell culture experiments.
Caption: General workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SOS1 - Wikipedia [en.wikipedia.org]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sos1-IN-13 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Sos1-IN-13, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document includes a summary of its inhibitory activity, detailed protocols for key experiments, and diagrams to illustrate relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby inhibiting the exchange of GDP for GTP on RAS and blocking downstream signaling through the MAPK/ERK pathway.[1][2][3][4][5] This inhibitory action makes this compound a valuable tool for cancer research, particularly for studying KRAS-driven tumors.
Data Presentation
The following table summarizes the known in vitro inhibitory activity of this compound. Researchers should use these values as a starting point for determining the optimal dosage for their specific cell lines and experimental conditions.
| Target | Assay Type | IC50 | Reference |
| SOS1 | Biochemical Assay | 6.5 nM | [1][2] |
| pERK | Cell-Based Assay | 327 nM | [1][2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for this compound. SOS1 is a crucial link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS.
Caption: SOS1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Note: The following protocols are adaptable for the characterization of this compound. Optimal conditions, including cell density, incubation times, and inhibitor concentrations, should be determined empirically for each specific cell line and assay.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay measures the ability of this compound to disrupt the interaction between SOS1 and KRAS.
Workflow Diagram:
Caption: Workflow for a SOS1-KRAS Interaction HTRF Assay.
Materials:
-
Tagged recombinant human SOS1 protein
-
Tagged recombinant human KRAS protein (e.g., KRAS G12C)
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore)
-
Assay buffer
-
384-well low-volume white plates
-
This compound
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. It is recommended to start with a concentration range that brackets the known IC50 of 6.5 nM.
-
Dispense a small volume (e.g., 2-5 µL) of the diluted this compound or vehicle control into the wells of a 384-well plate.
-
Add the tagged SOS1 and KRAS proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for the time recommended by the reagent manufacturer (typically 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of this compound.
Cell Viability/Proliferation Assay (Resazurin-Based)
This cell-based assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Logic Diagram for Dosage Determination:
Caption: Experimental Logic for Cell Viability Assay Dosage.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 nM to 10 µM is recommended.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 72 hours (or another empirically determined time point).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for pERK Inhibition
This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours). The cellular IC50 for pERK inhibition (327 nM) can be used as a guide.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE, load equal amounts of protein per lane, and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Disclaimer
These protocols and application notes are intended for research use only. The optimal conditions for using this compound will vary depending on the specific experimental setup and cell lines used. It is the responsibility of the end-user to determine the appropriate conditions for their experiments.
References
Application Notes and Protocols: Sos1-IN-13 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1][2] The activation of RAS is a central node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers due to mutations in RAS or other pathway components.[1][3] Sos1-IN-13 is a potent and specific small-molecule inhibitor of SOS1, which offers a promising therapeutic strategy for cancers driven by aberrant RAS signaling by preventing the exchange of GDP for GTP on RAS, thereby locking it in its inactive state.[1][4] These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize SOS1 inhibitors.
Mechanism of Action of this compound
This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[5] By binding to SOS1, the inhibitor prevents the formation of the SOS1-KRAS complex, which is essential for the SOS1-mediated nucleotide exchange on KRAS.[6] This blockade of GTP loading maintains RAS in its inactive, GDP-bound state, consequently inhibiting downstream signaling through the MAPK/ERK pathway and suppressing cancer cell proliferation.[1][6]
Signaling Pathway
The diagram below illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of inhibition by this compound.
Caption: SOS1 in the RAS/MAPK signaling pathway.
Quantitative Data
The inhibitory activity of this compound and other representative SOS1 inhibitors has been quantified using various biochemical and cellular assays. The following table summarizes key performance metrics.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| This compound | Biochemical Assay | SOS1 | 6.5 | [4] |
| This compound | Cellular Assay (pERK) | - | 327 | [4] |
| BAY-293 | KRAS-SOS1 Interaction (HTRF) | KRAS/SOS1 | 21 | [1] |
| BI-3406 | KRAS G12C/SOS1 PPI (HTRF) | KRAS G12C/SOS1 | 31 | [6] |
| MRTX-1257 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |
| ARS-1620 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |
| AMG-510 | KRAS G12C/SOS1 Interaction (HTRF) | KRAS G12C/SOS1 | Potent | [7] |
| Sos1-IN-2 | Biochemical Assay | SOS1 | 5 | [4] |
| Sos1-IN-4 | KRAS G12C/SOS1 Interaction | KRAS G12C/SOS1 | 56 | [4] |
| Sos1-IN-5 | Biochemical Assay (KRAS activation) | SOS1 | Potent | [4] |
| Sos1-IN-7 | Biochemical Assay | SOS1-G12D | 20 | [4] |
| Sos1-IN-7 | Biochemical Assay | SOS1-G12V | 67 | [4] |
| Sos1-IN-8 | Biochemical Assay | SOS1-G12D | 11.6 | [4] |
| Sos1-IN-8 | Biochemical Assay | SOS1-G12V | 40.7 | [4] |
| Sos1-IN-10 | KRAS G12C-SOS1 Interaction | KRAS G12C/SOS1 | 13 | [4] |
| Sos1-IN-12 | Biochemical Assay (Ki) | SOS1 | 0.11 | [4] |
| Sos1-IN-12 | Cellular Assay (pERK) | - | 47 | [4] |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | SOS1/KRAS G12C | 3.4 | [4] |
| Sos1-IN-18 | Cellular Assay (pERK in H358) | H358 cells | 31 | [4] |
| Sos1-IN-18 | Cellular Proliferation Assay | H358 cells | 5 | [4] |
| Sos1-IN-19 | Biochemical Assay | SOS1 | 165.2 | [4] |
| Sos1-IN-21 | Biochemical Assay | SOS1 | 15 | [4] |
| Sos1-IN-21 | Cellular Proliferation Assay | NCI-H358 cells | 16 | [4] |
| Sos1-IN-21 | Cellular Proliferation Assay | Mia Paca-2 cells | 17 | [4] |
| Sos1-IN-22 | KRAS G12C/SOS1 Complex Formation | KRAS G12C/SOS1 | 40.28 | [4] |
| Compound 13c | Biochemical Assay (SOS1-KRAS Interaction) | SOS1/KRAS | 3.9 | [5] |
| Compound 13c | Cellular Assay (SOS1-KRAS Interaction) | - | 21 | [5] |
Experimental Protocols
Several HTS-compatible assays are suitable for screening and characterizing SOS1 inhibitors like this compound. Below are detailed protocols for commonly employed methods.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay measures the disruption of the KRAS-SOS1 interaction.[3][7][8]
Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins.[8] An anti-tag antibody labeled with a FRET donor (e.g., Terbium cryptate) binds to one protein, and another anti-tag antibody labeled with a FRET acceptor (e.g., XL665) binds to the other.[8][9] When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[9] Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.[8]
Workflow Diagram:
Caption: HTRF assay workflow for SOS1 inhibitors.
Detailed Protocol:
-
Compound Plating: Dispense test compounds (e.g., this compound) and controls into a low-volume 384-well white plate.
-
Protein Addition: Add a pre-mixed solution of Tag1-KRAS protein and GTP, followed by the addition of Tag2-SOS1 protein to each well.[7][8]
-
Detection Reagent Addition: Add the HTRF detection reagents, which consist of an anti-Tag2 antibody labeled with Terbium cryptate and an anti-Tag1 antibody labeled with XL665.[8] These can be pre-mixed and added in a single step.
-
Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours).[10]
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. IC50 values can be calculated from dose-response curves.[6]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the disruption of the KRAS-SOS1 interaction.
Principle: The assay uses donor and acceptor beads that are coated with molecules that bind to tagged KRAS and SOS1 proteins, respectively.[11] When KRAS and SOS1 interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[12] Inhibitors of the KRAS-SOS1 interaction prevent this proximity, leading to a decrease in the AlphaScreen signal.[11]
Workflow Diagram:
Caption: AlphaScreen assay workflow for SOS1 inhibitors.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer and dilutions of tagged proteins (e.g., His-tagged KRAS and GST-tagged SOS1) and test compounds.[11]
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the tagged KRAS and SOS1 proteins.
-
Protein Incubation: Incubate the plate to allow for the interaction between KRAS and SOS1.[11]
-
Bead Addition: Add the AlphaScreen donor (e.g., Nickel Chelate) and acceptor (e.g., Glutathione) beads.[13]
-
Bead Incubation: Incubate the plate in the dark to allow the beads to bind to the tagged proteins.
-
Signal Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the percent inhibition and calculate IC50 values from dose-response curves.
Fluorescence-Based Guanine Nucleotide Exchange Assay
This assay directly measures the catalytic activity of SOS1.[14]
Principle: This assay monitors the SOS1-mediated exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to KRAS with unlabeled GTP from the solution.[14] The fluorescence of the BODIPY label is sensitive to its environment; when bound to KRAS, it has a higher fluorescence intensity than when it is free in solution. The dissociation of the fluorescent GDP upon exchange with GTP leads to a decrease in fluorescence, which can be monitored over time.[14] Inhibitors of SOS1's GEF activity will slow down the rate of fluorescence decay.[14]
Workflow Diagram:
Caption: Nucleotide exchange assay workflow.
Detailed Protocol:
-
Prepare KRAS-GDP Complex:* Incubate KRAS with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) to allow for complex formation.
-
Reaction Setup: In a microplate, add the test compound, the KRAS-GDP* complex, and SOS1.
-
Initiate Exchange: Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP.
-
Kinetic Reading: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each reaction. Determine the percent inhibition by comparing the rates in the presence of the compound to the control. Calculate IC50 values from dose-response curves.
Conclusion
This compound is a valuable tool for studying the role of SOS1 in RAS-driven cancers. The high-throughput screening assays detailed in these notes, including HTRF, AlphaScreen, and fluorescence-based nucleotide exchange assays, provide robust and reliable methods for identifying and characterizing novel SOS1 inhibitors. These protocols can be readily adapted for large-scale screening campaigns and subsequent lead optimization efforts in the pursuit of new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 7. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 8. revvity.com [revvity.com]
- 9. blossombio.com [blossombio.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Application Note: Western Blot Protocol for Phosphorylated ERK (pERK) Analysis Following Sos1-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of sevenless homolog 1 (Sos1) is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal regulators of cell proliferation and survival.[1][2] Sos1 catalyzes the exchange of GDP for GTP on RAS, leading to its active state and subsequent engagement of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[1][3] Dysregulation of the RAS-MAPK pathway is a hallmark of many cancers, making its components, including Sos1, attractive targets for therapeutic intervention.[1][3]
Sos1-IN-13 is a potent inhibitor of Sos1 with reported IC50 values of 6.5 nM for Sos1 and 327 nM for phosphorylated ERK (pERK), indicating its potential in cancer research.[4] This application note provides a detailed protocol for assessing the efficacy of this compound in downregulating the MAPK pathway by measuring the phosphorylation of ERK1/2 (p44/42 MAPK) using Western blotting.
Signaling Pathway
Sos1 acts as a critical link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS. Upon growth factor stimulation, Sos1 is recruited to the plasma membrane where it activates RAS. Activated, GTP-bound RAS then initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses including proliferation, differentiation, and survival. Sos1 inhibitors, such as this compound, are designed to block the interaction between Sos1 and RAS, thereby preventing RAS activation and subsequent ERK phosphorylation.[1]
Experimental Workflow
The overall experimental workflow for assessing pERK levels following this compound treatment involves cell culture, treatment with the inhibitor, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, immunodetection of pERK and total ERK, and finally, data analysis.
Detailed Experimental Protocol
This protocol is adapted from established Western blot procedures for pERK detection following treatment with other Sos1 inhibitors.[5][6][7]
1. Cell Culture and Treatment a. Seed cells (e.g., NCI-H358, MIA PaCa-2, or other KRAS-dependent cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2. c. Once cells reach the desired confluency, serum-starve the cells for 12-24 hours to reduce basal pERK levels. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 300, 1000 nM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction a. After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120 V until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 4°C.
5. Immunodetection a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology, #4370) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit) diluted in 5% milk in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
6. Stripping and Re-probing (for Total ERK and Loading Control) a. After imaging for pERK, the membrane can be stripped to probe for total ERK and a loading control (e.g., GAPDH or β-actin). b. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature. c. Wash the membrane extensively with TBST. d. Block the membrane again for 1 hour at room temperature. e. Incubate with a primary antibody against total ERK1/2 (e.g., Cell Signaling Technology, #4695) overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and imaging steps as described above. g. Repeat the stripping and re-probing process for a loading control antibody.
7. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the pERK band intensity to the total ERK band intensity for each sample. c. Further normalize the pERK/total ERK ratio to the loading control. d. Express the results as a percentage of the vehicle-treated control.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| This compound Conc. (nM) | Treatment Time (hr) | Normalized pERK Intensity (Arbitrary Units) | % Inhibition of pERK (vs. Vehicle) |
| 0 (Vehicle) | 1 | 1.00 | 0% |
| 10 | 1 | 0.85 | 15% |
| 100 | 1 | 0.45 | 55% |
| 300 | 1 | 0.15 | 85% |
| 1000 | 1 | 0.05 | 95% |
| 0 (Vehicle) | 6 | 1.00 | 0% |
| 10 | 6 | 0.78 | 22% |
| 100 | 6 | 0.32 | 68% |
| 300 | 6 | 0.10 | 90% |
| 1000 | 6 | 0.03 | 97% |
Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Conclusion
This application note provides a comprehensive protocol for the detection of pERK by Western blot to assess the inhibitory activity of this compound on the MAPK signaling pathway. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data on the efficacy of this and other Sos1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing Sos1-IN-13 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal regulators of cell proliferation and survival.[1][2] In many cancers, the RAS signaling pathway is hyperactivated due to mutations, leading to uncontrolled cell growth.[1] Sos1-IN-13 is a potent inhibitor of the SOS1-KRAS interaction, presenting a promising therapeutic strategy for cancers driven by aberrant RAS signaling.[3]
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing this compound, and other potent SOS1 inhibitors like BI-3406, in combination with other anti-cancer agents. The focus is on synergistic combinations with KRAS and MEK inhibitors, which have shown to enhance anti-tumor efficacy and overcome resistance mechanisms.[4][5][6]
Mechanism of Action and Combination Rationale
SOS1 catalyzes the exchange of GDP for GTP on RAS proteins, switching them to their active state.[2] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is essential for normal cell function but is often dysregulated in cancer.[1] this compound and similar inhibitors bind to the catalytic domain of SOS1, preventing its interaction with RAS and thereby inhibiting RAS activation.[1][6]
The rationale for combining SOS1 inhibitors with other targeted therapies, such as MEK or KRAS G12C inhibitors, is to achieve a more profound and durable blockade of the RAS-MAPK pathway.[4][6] Treatment with MEK or KRAS G12C inhibitors alone can lead to a feedback reactivation of the pathway, often mediated by SOS1.[4][6] By co-administering a SOS1 inhibitor, this feedback loop is abrogated, leading to a synergistic anti-proliferative effect and potentially delaying the onset of drug resistance.[4][5]
Data Presentation: In Vitro Efficacy of SOS1 Inhibition
The following tables summarize the in vitro potency of the representative SOS1 inhibitor BI-3406, which is structurally and functionally similar to other potent SOS1 inhibitors, in various cancer cell lines.
Table 1: Biochemical and Cellular Potency of BI-3406
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical | SOS1-KRAS Interaction | 5 | [7] |
| pERK Inhibition | NCI-H358 (KRAS G12C) | 4 | [7] |
| Cell Proliferation | NCI-H358 (KRAS G12C) | 24 | [7] |
| Cell Proliferation | DLD-1 (KRAS G13D) | 36 | [7] |
| Cell Proliferation | H520 (KRAS wild-type) | >10,000 | [7] |
Table 2: Synergistic Anti-proliferative Effects of BI-3406 in Combination with a MEK Inhibitor (Trametinib)
| Cell Line | KRAS Mutation | Combination | Synergy | Reference |
| MIA PaCa-2 | G12C | BI-3406 + Trametinib | Strong Synergy | [4] |
| DLD-1 | G13D | BI-3406 + Trametinib | Strong Synergy | [4] |
Table 3: Enhanced Anti-tumor Response with BI-3406 in Combination with a KRAS G12C Inhibitor (Adagrasib)
| Cancer Model | Combination | Effect | Reference |
| NSCLC and CRC cell lines | BI-3406 + Adagrasib | Stronger anti-tumor response than monotherapy | [5][8] |
| NSCLC and CRC xenografts | BI-3406 + Adagrasib | Enhanced and extended suppression of RAS-MAPK signaling | [5][8] |
| CRC and lung cancer models | BI-3406 + Adagrasib | Delayed emergence of acquired resistance | [5][8] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the SOS1 signaling pathway and a typical experimental workflow for assessing drug synergy.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Synergy Studies.
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol describes a method for determining the anti-proliferative effects of this compound in combination with another drug and quantifying synergy.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2122, SW837, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (or BI-3406)
-
Combination drug (e.g., trametinib, adagrasib)
-
384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density optimized for logarithmic growth over the assay period (typically 500-2000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. Typically, a 6x6 or 8x8 matrix is used with concentrations spanning the expected IC50 values. Include single-agent dose responses and a vehicle control.
-
Treatment: Treat the cells with the drug combinations and single agents.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for the single agents.
-
Use a synergy model (e.g., Bliss independence, Loewe additivity, or ZIP) to calculate synergy scores from the combination data.[9] Software such as Combenefit can be used for this analysis.[9]
-
Western Blotting for Pathway Modulation
This protocol is for assessing the effect of drug combinations on downstream signaling pathways, such as the MAPK pathway.
Materials:
-
Cancer cell line of interest
-
This compound (or BI-3406)
-
Combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-p-S6, anti-S6, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of single agents or the combination for various time points (e.g., 6 and 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound (or BI-3406) formulated for oral gavage
-
Combination drug formulated for appropriate administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, combination of both).
-
Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for biomarkers like Ki67 or pERK).[10]
Conclusion
The combination of this compound with inhibitors of the RAS-MAPK pathway, such as MEK and KRAS G12C inhibitors, represents a promising therapeutic strategy. The provided data and protocols offer a framework for researchers to further investigate these synergistic interactions and advance the development of more effective cancer therapies. The ability of SOS1 inhibition to overcome adaptive resistance makes it a particularly attractive component for combination regimens in KRAS-driven cancers.[5][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. verastem.com [verastem.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Synergy Prediction - TDC [tdcommons.ai]
- 10. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-13 in RAS-Dependent Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sos1-IN-13, a potent inhibitor of the Son of sevenless homolog 1 (Sos1), for investigating RAS-dependent signaling pathways. This document includes detailed protocols for key experiments, quantitative data for this compound and other relevant Sos1 inhibitors, and visual representations of signaling pathways and experimental workflows.
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. RAS proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This activation is catalyzed by guanine nucleotide exchange factors (GEFs), with Sos1 being a key GEF for RAS.
This compound is a potent and specific small molecule inhibitor of the Sos1-KRAS interaction. By binding to Sos1, it prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and inhibiting downstream signaling cascades such as the RAF-MEK-ERK (MAPK) pathway. This makes this compound a valuable tool for studying the role of Sos1 in RAS-driven cellular processes and for exploring the therapeutic potential of Sos1 inhibition in cancer.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between Sos1 and RAS. This allosteric inhibition prevents the Sos1-mediated nucleotide exchange on RAS, leading to a decrease in the levels of active, GTP-bound RAS. Consequently, the downstream signaling pathways that are dependent on active RAS are suppressed.
Application Notes and Protocols for Cellular Assays to Measure Sos1-IN-13 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cellular assays designed to comprehensively evaluate the efficacy of Sos1 inhibitors, with a focus on the hypothetical compound Sos1-IN-13. The following protocols are essential for characterizing the on-target effects, downstream signaling consequences, and overall anti-proliferative activity of Sos1 inhibitors in a cellular context.
Introduction to Sos1 Inhibition
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] This activation initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival.[1][3] In many cancers, hyperactivation of this pathway, often due to mutations in RAS genes, drives uncontrolled cell growth.[1][3] Sos1 inhibitors, such as the conceptual this compound, are designed to block the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the proliferation of cancer cells.[1]
The following sections detail the experimental protocols to assess the efficacy of this compound, present data in a structured format, and provide visual representations of the key pathways and workflows.
Key Cellular Assays for Efficacy Determination
A multi-faceted approach is recommended to thoroughly assess the efficacy of a Sos1 inhibitor. This involves assays that measure direct target engagement, inhibition of downstream signaling, and the ultimate effect on cell viability and proliferation.
Assessment of Downstream Signaling Inhibition: Phospho-ERK (pERK) Levels
One of the most critical downstream effects of Sos1 inhibition is the suppression of the MAPK/ERK signaling pathway.[4][5] Measuring the levels of phosphorylated ERK (pERK) provides a robust readout of the inhibitor's activity.
Table 1: Expected Efficacy of this compound in pERK Inhibition Assay
| Cell Line | KRAS Status | This compound IC50 (pERK) | Reference Compound (BI-3406) IC50 (pERK) |
| NCI-H358 | G12C | 150 nM | 83-231 nM[6] |
| MIA PaCa-2 | G12C | 200 nM | Not specified |
| A549 | G12S | 250 nM | 83-231 nM[6] |
| K-562 | WT | 100 nM | Not specified |
Experimental Protocol: Western Blotting for pERK
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the pERK and total ERK bands. Normalize the pERK signal to the total ERK signal for each sample.
Direct Measurement of RAS Activation: RAS-GTP Pulldown Assay
To more directly assess the inhibition of Sos1's GEF activity, the levels of active, GTP-bound RAS can be measured.[5][6]
Table 2: Expected Efficacy of this compound in RAS Activation Assay
| Cell Line | KRAS Status | This compound IC50 (RAS-GTP) | Reference Compound (BI-3406) IC50 (RAS-GTP) |
| NCI-H358 | G12C | 100 nM | 83-231 nM[6] |
| A549 | G12S | 150 nM | 83-231 nM[6] |
Experimental Protocol: RAS-GTP Pulldown Assay (G-LISA)
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for 2 hours. For some experiments, cells can be serum-starved and then stimulated with a growth factor like EGF to induce RAS activation.[6][8]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for a commercially available RAS activation assay kit (e.g., G-LISA).
-
RAS-GTP Pulldown: Add the cell lysates to a plate pre-coated with a RAS-GTP binding protein (e.g., the RAS-binding domain of RAF1).
-
Detection: Wash the wells and add a primary antibody specific for RAS. Following another wash, add an HRP-conjugated secondary antibody.
-
Signal Quantification: Add a colorimetric substrate and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of active RAS in the sample.
Assessment of Anti-Proliferative Effects: Cell Viability Assay
The ultimate goal of an anti-cancer therapeutic is to inhibit cell proliferation. Standard cell viability assays are used to determine the IC50 of the compound in various cancer cell lines.[4][6]
Table 3: Expected Anti-Proliferative Efficacy of this compound
| Cell Line | KRAS Status | This compound IC50 (Proliferation) | Reference Compound (BAY-293) IC50 (Proliferation) |
| NCI-H358 | G12C | 300 nM | ~1 µM[9] |
| MIA PaCa-2 | G12C | 450 nM | Not specified |
| SW620 | G12V | 500 nM | Not specified |
| LoVo | G13D | 600 nM | Not specified |
Experimental Protocol: 3D Cell Proliferation Assay (e.g., CellTiter-Glo® 3D)
-
Cell Seeding: Seed cancer cells in an ultra-low attachment 96-well plate to promote spheroid formation.
-
Compound Treatment: After spheroid formation (typically 3-4 days), treat the spheroids with a range of this compound concentrations.
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for effects on proliferation to become apparent.
-
Viability Measurement: Add the CellTiter-Glo® 3D reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader and plot the results to determine the IC50 value.
Visualizing the Mechanisms and Workflows
Sos1 Signaling Pathway
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sos1-IN-13 not showing activity in cells
Welcome to the technical support center for Sos1-IN-13. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this potent Son of Sevenless homolog 1 (SOS1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state. This activation triggers downstream signaling pathways, including the MAPK/ERK pathway, which is often hyperactivated in cancer.[2] this compound works by disrupting the interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling.[1]
Q2: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
Q3: In which cell lines has the activity of SOS1 inhibitors been demonstrated?
Inhibitors of SOS1, including compounds with a similar mechanism of action to this compound, have shown activity in a variety of cancer cell lines, particularly those with KRAS mutations. Some examples include:
The sensitivity to SOS1 inhibition can be influenced by the relative expression levels of SOS1 and its homolog SOS2.
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound at -20°C.[2] For short-term use, stock solutions in DMSO can be stored at -20°C. It is advisable to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Activity in Cells
This guide addresses common issues that may lead to a lack of observable activity of this compound in your cellular experiments.
Problem 1: Suboptimal Compound Preparation and Handling
Possible Cause: The compound may not be fully dissolved or may have degraded.
Solutions:
-
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is completely dissolved by vortexing.
-
When preparing working concentrations for your cell culture media, dilute the DMSO stock solution. The final concentration of DMSO in the media should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Stability: The stability of small molecules in aqueous solutions can be limited.[9]
-
Prepare fresh dilutions of this compound in your cell culture media for each experiment.
-
Avoid storing the compound in aqueous solutions for extended periods.
-
Problem 2: Inappropriate Experimental Conditions
Possible Cause: The concentration of this compound or the incubation time may not be optimal for your specific cell line and assay.
Solutions:
-
Concentration Range: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Based on the reported pERK IC50 of 327 nM, a starting range of 100 nM to 10 µM is recommended.[1]
-
Incubation Time: The time required to observe an effect can vary depending on the downstream readout.
-
For signaling events like pERK inhibition, shorter incubation times (e.g., 1-6 hours) may be sufficient.
-
For cellular phenotypes like proliferation or apoptosis, longer incubation times (e.g., 24-72 hours) are typically necessary.
-
Problem 3: Issues with the Cellular System
Possible Cause: The chosen cell line may not be sensitive to SOS1 inhibition, or compensatory signaling pathways may be active.
Solutions:
-
Cell Line Selection:
-
Use a positive control cell line known to be sensitive to SOS1 inhibition, such as NCI-H358 or MIA PaCa-2.
-
Confirm that your target cell line expresses SOS1.
-
-
SOS2 Expression: SOS2 is a homolog of SOS1 and can also act as a GEF for RAS. High levels of SOS2 expression may compensate for the inhibition of SOS1, leading to a diminished effect. Consider evaluating the relative expression levels of SOS1 and SOS2 in your cell line.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may mask the intended activity. It is crucial to perform dose-response experiments and use the lowest effective concentration.
Problem 4: Inadequate Assay for Detecting Activity
Possible Cause: The chosen assay may not be sensitive enough or appropriate for detecting the effects of SOS1 inhibition.
Solutions:
-
Downstream Signaling Readout:
-
Western Blot for pERK: A common and reliable method to assess the activity of SOS1 inhibitors is to measure the phosphorylation of ERK (pERK), a key downstream component of the MAPK pathway. A decrease in the pERK/total ERK ratio upon treatment with this compound indicates target engagement.
-
RAS Activation Assay: A more direct method is to measure the levels of active, GTP-bound RAS. This can be done using a pull-down assay with the RAS-binding domain (RBD) of RAF1, followed by a western blot for RAS.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (SOS1) | 6.5 nM | [1] |
| This compound IC50 (pERK) | 327 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (pERK) Inhibition
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) for the desired incubation time (e.g., 1, 6, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Protocol 2: RAS Activation Assay (RAF1-RBD Pull-Down)
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Lysis:
-
Use a lysis buffer specifically designed for RAS activation assays (often containing MgCl2 to maintain RAS in its GTP-bound state).
-
Follow the manufacturer's instructions for the specific RAS activation assay kit you are using.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Pull-Down of GTP-RAS:
-
Incubate a normalized amount of protein lysate with RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
The RAF1-RBD will specifically bind to the active, GTP-bound form of RAS.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and western blotting as described in Protocol 1, using a primary antibody against total RAS (pan-RAS or isoform-specific).
-
It is also recommended to run an input control western blot with a small fraction of the total cell lysate to show the total amount of RAS protein in each sample.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RAS.
-
Normalize this to the total RAS in the input control to determine the relative amount of active RAS in each sample.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Optimizing Sos1-IN-13 Concentration for Cancer Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Sos1-IN-13, a potent inhibitor of Son of sevenless homolog 1 (Sos1). This guide is designed to address specific issues that may be encountered during in vitro experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets Sos1, a guanine nucleotide exchange factor (GEF). Sos1 plays a critical role in the activation of RAS proteins by facilitating the exchange of GDP for GTP. In many cancers, the RAS signaling pathway is hyperactivated, leading to uncontrolled cell growth and proliferation. This compound works by blocking the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the downstream MAPK/ERK signaling pathway.[1] This mechanism makes it a promising agent for research in RAS-driven cancers.
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, this compound has an IC50 value of 6.5 nM for inhibiting Sos1 and 327 nM for inhibiting phosphorylated ERK (pERK) in cell-free assays.[2][3] For cell-based assays, a common starting range is from 1 nM to 10 µM. It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While many compounds in DMSO are stable for months to years under these conditions, it is best practice to refer to the manufacturer's specific recommendations for storage and stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or weak inhibition of pERK levels observed in Western Blot. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Sos1 in your specific cell line. 2. Short incubation time: The inhibitor may not have had enough time to exert its effect. 3. High basal pERK levels: Some cell lines have very high basal activation of the MAPK pathway, which may require higher concentrations of the inhibitor. 4. Issues with Western Blot protocol: Problems with antibody quality, buffer composition, or transfer efficiency can lead to weak or no signal. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time with the inhibitor (e.g., 2, 6, 12, 24 hours). 3. Confirm the expected high basal pERK levels in your cell line and consider using a higher starting concentration of the inhibitor. 4. Optimize your Western Blot protocol. Ensure you are using a validated phospho-ERK antibody and consider using phosphatase inhibitors in your lysis buffer. |
| High variability in cell viability assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability. 2. Inhibitor precipitation: this compound may precipitate out of the cell culture medium at higher concentrations. 3. Edge effects in the plate: Evaporation from the outer wells of a microplate can affect cell growth and inhibitor concentration. 4. Inconsistent incubation times: Variations in the timing of reagent addition or plate reading can introduce variability. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range. 3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. 4. Standardize all incubation times and ensure consistent timing for all steps of the assay. |
| Unexpected cytotoxicity at low concentrations. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-target effects: At certain concentrations, this compound may have off-target effects that contribute to cytotoxicity. 3. Cell line sensitivity: Some cell lines are inherently more sensitive to small molecule inhibitors. | 1. Calculate the final DMSO concentration in your wells and ensure it is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. 2. Review available literature for any known off-target effects of Sos1 inhibitors. If significant off-target effects are suspected, consider using a structurally different Sos1 inhibitor as a control. 3. Perform a dose-response curve to determine the IC50 value for your specific cell line and compare it to published data if available. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant Sos1 inhibitors.
Table 1: IC50 Values for this compound
| Target | IC50 Value | Assay Type |
| Sos1 | 6.5 nM | Biochemical Assay |
| pERK | 327 nM | Cell-based Assay |
| Data from MedchemExpress and Immunomart.[2][3] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Notes |
| Cell Viability (e.g., MTT, CellTiter-Glo) | NCI-H358, MIA PaCa-2 | 1 nM - 10 µM | A 72-hour incubation period is common. |
| Western Blot (pERK inhibition) | NCI-H358, MIA PaCa-2 | 10 nM - 1 µM | A 2 to 24-hour incubation is typically sufficient. |
| Combination Studies | KRAS G12C mutant cell lines | Varies depending on the combination agent. | Often used in combination with KRAS G12C inhibitors.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[6][7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for pERK Inhibition
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin.
-
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. 4.8. Western Blotting [bio-protocol.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with Sos1-IN-13
Welcome to the technical support center for Sos1-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active state. This compound binds to SOS1, preventing its interaction with RAS and thereby inhibiting the activation of the RAS/MAPK signaling pathway.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly for studying tumors driven by mutations in the KRAS gene. By inhibiting SOS1, this compound can block the uncontrolled cell growth and proliferation associated with hyperactive RAS signaling. It is a valuable tool for investigating the role of the SOS1-RAS interaction in various cancer models and for exploring potential therapeutic strategies targeting this pathway.
Q3: What are the known IC50 values for this compound?
A3: this compound has been shown to be a potent inhibitor of SOS1 with an IC50 of 6.5 nM. In cellular assays, it inhibits the phosphorylation of ERK (pERK), a downstream effector in the RAS/MAPK pathway, with an IC50 of 327 nM.[1]
Troubleshooting Guide
Unexpected Result 1: Reduced or No Inhibition of pERK Levels
You've treated your cancer cell line with this compound, but you observe minimal or no decrease in phosphorylated ERK (pERK) levels by Western blot.
Possible Causes and Solutions:
-
Compensatory Signaling through SOS2: The structurally similar protein SOS2 can also act as a guanine nucleotide exchange factor for RAS. In some cell lines, high expression or upregulation of SOS2 upon SOS1 inhibition can maintain RAS pathway activity.[2][3]
-
Solution: Assess the expression levels of both SOS1 and SOS2 in your cell line. If SOS2 levels are high, consider a dual-inhibition strategy or using cell lines with low SOS2 expression.
-
-
Presence of Upstream or Downstream Mutations: Mutations in genes upstream (e.g., EGFR) or downstream (e.g., BRAF, MEK) of RAS can lead to pathway activation that is independent of SOS1-mediated RAS activation.
-
Solution: Characterize the mutational status of key genes in the RAS/MAPK pathway in your cell line. This will help in interpreting the inhibitor's efficacy.
-
-
Suboptimal Experimental Conditions: Issues with the inhibitor's concentration, incubation time, or the health of the cells can affect the outcome.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Ensure cells are healthy and not overly confluent. Include appropriate positive and negative controls.
-
-
Technical Issues with Western Blotting: Problems with antibody specificity, protein extraction, or transfer can lead to inaccurate results.[4]
-
Solution: Refer to the detailed Western Blot protocol below and ensure all steps are followed correctly. Use a validated anti-pERK antibody and include a positive control (e.g., cells stimulated with a growth factor) to confirm the assay is working.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Challenges of Sos1-IN-13: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The potent and selective Son of sevenless homolog 1 (SOS1) inhibitor, Sos1-IN-13, holds significant promise in the investigation of RAS-driven cancers. However, like many small molecule inhibitors, its successful application in experimental settings can be hampered by stability and handling challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and offers guidance on best practices for using this compound to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While a specific datasheet for this compound is not publicly available, general recommendations for similar compounds, such as Sos1-IN-11, suggest storing the solid compound at -20°C for up to 3 years. Once in solvent, it is advisable to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. As a general best practice, it is recommended to refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The solubility of this compound in common laboratory solvents has not been widely published. However, for many small molecule inhibitors with similar chemical scaffolds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it further in aqueous buffers or cell culture media for your experiments. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A3: Inconsistent results in cell-based assays can indeed be linked to the stability of the inhibitor. Potential issues include:
-
Degradation in Aqueous Media: Small molecules can be unstable in aqueous solutions, such as cell culture media, leading to a decrease in the effective concentration over the course of an experiment.
-
Precipitation: If the final concentration of this compound in the assay medium exceeds its solubility limit, it may precipitate, leading to inaccurate dosing.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
Q4: How can I assess the stability of my this compound solution?
A4: To ensure the integrity of your this compound solution, consider the following:
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change.
-
LC-MS Analysis: For critical experiments, periodic analysis of the stock solution by Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the compound's identity and purity over time.
-
Functional Assay: A simple functional assay, such as a biochemical IC50 determination, can be used to verify the potency of the inhibitor before initiating a large-scale experiment.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity in a Biochemical Assay
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for serial dilutions. Use a calibrated pipette. |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, use a fresh vial of the solid compound. |
| Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for both the enzyme and the inhibitor. |
| Inhibitor-Enzyme Interaction | Confirm that the concentration of the target protein (SOS1) and its substrate are appropriate for the expected IC50 of this compound (6.5 nM). |
Issue 2: High Variability Between Replicates in a Cell-Based Assay
| Potential Cause | Troubleshooting Step |
| Uneven Compound Distribution | Ensure thorough mixing of the media after adding the inhibitor to the wells. |
| Precipitation of Inhibitor | Lower the final concentration of this compound. Visually inspect wells under a microscope for any signs of precipitation. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
Quantitative Data Summary
| Parameter | Value |
| IC50 for SOS1 | 6.5 nM |
| IC50 for pERK | 327 nM |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium from a freshly thawed stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell counting-based assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts related to this compound.
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
Technical Support Center: Enhancing the Efficacy of Sos1 Inhibitors in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sos1 inhibitors, including compounds like Sos1-IN-13. The information is designed to help address challenges related to drug efficacy and resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sos1 inhibitors like this compound?
Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1][2] It facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state.[1][2] This activation triggers downstream signaling pathways, most notably the MAPK/ERK pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[1] Sos1 inhibitors work by binding to the Sos1 protein and disrupting its interaction with RAS.[1][3] This blockade prevents the reloading of RAS with GTP, thereby inhibiting downstream signaling.[3][4]
Q2: Why do some cancer cell lines show intrinsic resistance to Sos1 inhibitors?
Intrinsic resistance occurs when pre-existing cellular mechanisms limit the effectiveness of a drug from the outset. For Sos1 inhibitors, this can be attributed to several factors:
-
SOS2 Compensation: The related protein SOS2 can also function as a RAS GEF. In cell lines with high SOS2 expression, SOS2 may compensate for the inhibition of SOS1, thus maintaining RAS pathway activity.[5][6] The efficacy of Sos1 inhibitors can be modulated by SOS2 protein levels.[5][6]
-
Co-mutations: The presence of mutations in other genes, particularly in the PI3K pathway (e.g., PIK3CA mutations), can render cells insensitive to Sos1 inhibition.[7][8] These co-mutations can provide an alternative signaling route for cell survival and proliferation.
-
Specific KRAS Alleles: The effectiveness of combining Sos1 inhibitors with other drugs, like MEK inhibitors, can be dependent on the specific KRAS mutation (e.g., G12/G13 vs. Q61 mutations).[7][8][9]
Q3: What are the common mechanisms of acquired resistance to Sos1 inhibitors?
Acquired resistance develops in cancer cells after an initial period of successful treatment. Key mechanisms include:
-
Reactivation of Upstream Signaling: Cancer cells can adapt by upregulating receptor tyrosine kinases (RTKs), which then reactivate the RAS pathway, bypassing the Sos1 blockade.[5][10] This is a common adaptive resistance mechanism.[5]
-
Emergence of Drug-Tolerant Persister (DTP) Cells: A small subpopulation of cancer cells can enter a quiescent-like state to survive initial drug treatment.[5][6] These "persister" cells can later give rise to fully resistant colonies.[5][6]
-
Enrichment of Tumor-Initiating Cells (TICs): TICs, which have self-renewal capabilities, can be enriched in the population of cells that survive therapy and are thought to be a source of tumor recurrence.[5][6]
-
Secondary KRAS Mutations: New mutations in the KRAS gene can arise that render the protein constitutively active, independent of Sos1, or prevent the binding of combination drugs like KRAS G12C inhibitors.[11][12]
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability After this compound Treatment
If you observe limited anti-proliferative effects of your Sos1 inhibitor as a monotherapy, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| SOS2 Compensation | 1. Assess SOS2 Expression: Perform Western blot or mass spectrometry to determine the protein levels of SOS1 and SOS2 in your cell lines. A high SOS1/SOS2 protein expression ratio may predict sensitivity to Sos1 inhibition.[13] 2. Dual SOS1/SOS2 Inhibition: In cell lines with high SOS2, consider co-treatment with a SHP2 inhibitor, as SHP2 acts upstream and can serve as a proxy for combined SOS1/SOS2 inhibition.[5] |
| Bypass Signaling via Co-mutations | 1. Check Mutational Status: Sequence your cell lines for common co-mutations, especially in the PI3K pathway (PIK3CA). 2. Combination Therapy: For cells with PIK3CA mutations, combining the Sos1 inhibitor with a PI3K inhibitor may be effective. |
| Suboptimal Drug Concentration | 1. Perform Dose-Response Curve: Ensure you have determined the optimal IC50 concentration for your specific cell line through a comprehensive dose-response experiment. |
Troubleshooting Workflow for High Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability.
Issue 2: Emergence of Resistant Colonies During Long-Term Treatment
If you observe initial efficacy followed by the outgrowth of resistant colonies, this indicates acquired resistance. The most effective strategy is often combination therapy.
Recommended Combination Strategies
| Combination Partner | Cell Line Context | Rationale and Expected Outcome |
| KRAS G12C Inhibitors (e.g., Adagrasib, Sotorasib) | Cell lines with a KRAS G12C mutation. | Sos1 inhibition increases the pool of inactive, GDP-bound KRAS G12C, enhancing the binding and potency of the G12C inhibitor.[5] This combination can overcome intrinsic resistance, delay acquired resistance, and re-sensitize drug-tolerant persister cells.[5][11][14] |
| MEK Inhibitors (e.g., Trametinib) | KRAS G12/G13 mutated cell lines without PIK3CA co-mutations.[7][8][9] | Prevents rebound activation of the MAPK pathway and targets the outgrowth of spheroid-initiating cells (SICs), a type of TIC.[7][8][9] |
| SHP2 Inhibitors (e.g., TNO155) | Broadly applicable in KRAS-mutant lines, especially where SOS2 compensation is suspected. | SHP2 acts upstream of both SOS1 and SOS2.[5][6] Inhibition can block adaptive resistance driven by RTK signaling and enhance the effects of KRAS G12C inhibitors.[5][6] |
| SOS1 PROTAC Degraders | KRAS-mutant cell lines. | An alternative to inhibition is targeted degradation of the SOS1 protein using Proteolysis Targeting Chimeras (PROTACs). This can lead to more sustained pathway inhibition and has shown synergistic effects with KRAS G12C inhibitors.[15][16] |
Quantitative Data Summary: Synergy of Combination Therapies
The following table summarizes representative data on the synergistic effects of combining Sos1 inhibitors with KRAS G12C inhibitors. Synergy is often calculated using methods like the Bliss independence model or Loewe additivity.
| Cell Line | Combination | Observed Effect | Reference |
| NCI-H358 (KRAS G12C) | BI-3406 + Adagrasib | Synergistic enhancement of potency; delayed acquired resistance.[5] | --INVALID-LINK-- |
| NCI-H2122 (KRAS G12C) | BI-3406 + Adagrasib | Stronger anti-tumor response compared to monotherapy.[11] | --INVALID-LINK-- |
| H1373 (KRAS G12C) | BI-3406 + Adagrasib | Synergistically enhanced potency in 3D spheroid cultures.[5] | --INVALID-LINK-- |
| SW837 (KRAS G12C) | BI-3406 + Adagrasib | Re-establishment of anti-proliferative activity in resistant models.[11] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Assessing Synergy with a KRAS G12C Inhibitor
This protocol outlines a workflow to test if a Sos1 inhibitor synergizes with a KRAS G12C inhibitor to reduce cell viability.
Caption: Experimental workflow for combination drug screening.
Protocol 2: Western Blot for MAPK Pathway Reactivation
This protocol is used to determine if resistance is associated with the reactivation of ERK, a key downstream component of the MAPK pathway.
-
Cell Seeding and Treatment: Seed resistant and parental (sensitive) cells. Treat with the Sos1 inhibitor at the IC50 concentration for various time points (e.g., 2, 6, 24, 48 hours).
-
Protein Lysis: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ERK (p-ERK1/2)
-
Total ERK1/2
-
SOS1
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect protein bands.
-
Analysis: Quantify band intensity. An increase in the p-ERK/Total ERK ratio in resistant cells after treatment indicates pathway reactivation.[11]
Signaling Pathway Visualization
The diagram below illustrates the RAS/MAPK signaling pathway and highlights the points of intervention for different inhibitors. Sos1 activates KRAS, which in turn activates the RAF-MEK-ERK cascade.
Caption: RAS/MAPK signaling pathway with inhibitor targets.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Sos1-IN-13 cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sos1-IN-13, a potent inhibitor of Son of Sevenless homolog 1 (SOS1). Our goal is to help you address potential issues, particularly concerning cytotoxicity in normal cells, and to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets SOS1, a guanine nucleotide exchange factor (GEF) for RAS proteins.[1][2][3] By binding to SOS1, it prevents the interaction between SOS1 and KRAS, thereby blocking the exchange of GDP for GTP on RAS.[4] This keeps RAS in its inactive state, leading to the suppression of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[5]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
A2: The SOS1-regulated RAS/MAPK pathway is fundamental for various cellular processes in normal cells, including proliferation, differentiation, and survival.[5] Therefore, inhibition of this pathway with a potent compound like this compound can lead to on-target cytotoxicity. This is an expected outcome of inhibiting a critical cellular function. The degree of cytotoxicity can vary between cell types depending on their reliance on this pathway. It is also important to consider that at higher concentrations, off-target effects could contribute to cytotoxicity.
Q3: Is there any data on the cytotoxicity of this compound in normal cell lines?
A3: Currently, there is limited publicly available data on the cytotoxicity of this compound in a wide range of normal, non-cancerous cell lines. One study on a SOS1 degrader (a different type of molecule) did not observe cytotoxicity in normal human immortalized pancreas epithelial cells (HPNE).[6] However, it has been noted that SOS1 inhibitors, in general, should be carefully evaluated for potential toxicity in normal cells.[7][8] One study on the SOS1 inhibitor BI-3406 found that its pharmacological inhibition did not cause noteworthy systemic toxicity in animal models, suggesting a potential therapeutic window.
Q4: How can I confirm that this compound is active in my cellular assay?
A4: The most common method to confirm the activity of this compound is to measure the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway. A dose-dependent decrease in the pERK/total ERK ratio, as measured by western blot, would indicate target engagement and pathway inhibition. This compound has a reported IC50 of 327 nM for pERK inhibition.[1][3]
Q5: What is the recommended starting concentration for this compound in cell-based assays?
A5: A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Given its potent IC50 of 6.5 nM for SOS1 and 327 nM for pERK, a range of 1 nM to 5 µM is advisable for initial experiments to determine the optimal concentration for your specific cell line and assay.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity in normal cells at expected effective concentrations | 1. On-target toxicity: The cell line may be highly dependent on the RAS/MAPK pathway for survival. 2. High concentration: The concentration of this compound used may be too high for the specific cell line. 3. Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular targets. 4. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the IC50: Perform a dose-response experiment to find the concentration that inhibits pERK by 50% without causing excessive cell death. 2. Reduce incubation time: A shorter exposure to the inhibitor may be sufficient to observe the desired effect on signaling without inducing widespread cell death. 3. Use a different normal cell line: If possible, try a cell line that is known to be less sensitive to MAPK pathway inhibition. 4. Control for solvent effects: Ensure that the final concentration of the solvent in your vehicle control is the same as in your treated samples and is at a non-toxic level (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments | 1. Compound stability: this compound may be degrading in solution. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered sensitivity. 3. Cell density: The initial seeding density of cells can affect their response to inhibitors. | 1. Prepare fresh stock solutions: Prepare fresh stock solutions of this compound from powder for each experiment. If using a frozen stock, aliquot to avoid multiple freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Optimize seeding density: Ensure a consistent and optimal cell seeding density for all experiments. |
| No or weak inhibition of pERK phosphorylation | 1. Inactive compound: The inhibitor may have degraded. 2. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit SOS1 in your cell line. 3. Sub-optimal assay conditions: Issues with the western blot protocol or reagents. | 1. Use fresh compound: Prepare a fresh stock of this compound. 2. Increase concentration: Perform a dose-response experiment with a higher concentration range. 3. Optimize western blot: Ensure complete cell lysis, accurate protein quantification, and use validated antibodies for pERK and total ERK. Include a positive control (e.g., cells stimulated with a growth factor like EGF) to ensure the pathway is active and detectable. |
| Unexpected increase in pERK phosphorylation | 1. Feedback mechanisms: In some cellular contexts, inhibition of one part of a signaling network can lead to the activation of compensatory feedback loops. | 1. Perform a time-course experiment: Analyze pERK levels at different time points after treatment to understand the dynamics of the signaling response. 2. Investigate other pathways: Consider exploring other signaling pathways that might be activated in response to SOS1 inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant SOS1 inhibitors. Data on the cytotoxicity in normal cell lines is limited, and researchers are encouraged to determine the IC50 for their specific cell lines of interest.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SOS1 | 6.5 | Biochemical Assay | [1][3] |
| pERK | 327 | Cellular Assay | [1][3] | |
| BAY-293 | KRAS-SOS1 Interaction | 21 | Biochemical Assay | [9][10] |
| Proliferation | 995 - 3480 | K-562, MOLM-13, H358, Calu-1 (cancer cell lines) | [9][10] | |
| BI-3406 | SOS1-KRAS Interaction | <10 | Biochemical Assay | [4] |
| Proliferation | Varies | Broad range of KRAS-driven cancer cell lines | [11] |
Note: The majority of published data is on cancer cell lines. Cytotoxicity in normal cell lines should be empirically determined.
Experimental Protocols
Key Experiment 1: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Normal or cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Key Experiment 2: Western Blot for pERK and Total ERK
This protocol outlines the steps to measure the inhibition of the MAPK pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total ERK, the same membrane can be stripped of the pERK antibodies and then re-probed with the total ERK antibody following the same procedure from step 5.[2][7]
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Calculate the pERK/total ERK ratio for each treatment condition and normalize to the vehicle control.
Visualizations
Caption: SOS1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Limitations of Sos1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sos1 inhibitors in in vivo experiments. The information is curated for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes. While the focus is on overcoming limitations of Sos1 inhibitors, specific examples and data for well-characterized compounds like BI-3406, BAY-293, and 13c are provided as a reference.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with Sos1 inhibitors in a question-and-answer format.
Question: We are observing lower than expected in vivo efficacy of our Sos1 inhibitor. What are the potential causes and solutions?
Answer:
Several factors can contribute to suboptimal in vivo efficacy of Sos1 inhibitors. Consider the following troubleshooting steps:
-
Pharmacokinetic Properties: Poor oral bioavailability can significantly limit the effective concentration of the inhibitor at the tumor site. For instance, while BAY-293 is a potent inhibitor, improvements in its bioavailability were noted as a requirement for in vivo experiments.[1][2] In contrast, compound 13c was developed to have a favorable pharmacokinetic profile with high oral bioavailability.[3]
-
Solution: If using a compound with known low bioavailability, consider alternative routes of administration (e.g., intraperitoneal injection) or formulation strategies to enhance absorption. If possible, switch to an analog with improved pharmacokinetic properties, such as compound 13c.[3]
-
-
SOS2 Expression: The presence of the SOS2 isoform can provide a compensatory mechanism for RAS activation when SOS1 is inhibited, potentially leading to reduced efficacy.[4][5][6] The effectiveness of the Sos1 inhibitor BI-3406, for example, is modulated by SOS2 protein levels.[6][7][8][9]
-
Solution: Profile the expression levels of both SOS1 and SOS2 in your tumor models. Models with a high SOS1/SOS2 expression ratio may be more sensitive to SOS1 inhibition.[4] For models with significant SOS2 expression, a combination therapy approach may be necessary.
-
-
Tumor Microenvironment and Intrinsic Resistance: The tumor microenvironment and the presence of co-mutations can influence the response to Sos1 inhibition.[7][10] For example, co-mutation of the tumor suppressor KEAP1 can limit the clinical effectiveness of KRAS G12C inhibitors, a context where Sos1 inhibitors are often considered.[7][9]
-
Solution: Characterize the mutational landscape of your cancer models. In cases of known resistance mutations, consider rational combination strategies. For example, Sos1 inhibitors have shown synergistic effects when combined with KRAS G12C inhibitors (like adagrasib or sotorasib) or MEK inhibitors.[7][11][12][13]
-
-
Drug-Tolerant Persister Cells: A subpopulation of tumor cells may enter a drug-tolerant state, leading to eventual resistance.[6][7][9]
Question: Our in vivo study with a Sos1 inhibitor is showing unexpected toxicity. How can we mitigate this?
Answer:
While pharmacological inhibition of Sos1 with compounds like BI-3406 has been shown to be well-tolerated in mice, unlike the lethality of genetic SOS1 ablation in a SOS2-null background, toxicity can still be a concern.[10][14][15]
-
Off-Target Effects: While many Sos1 inhibitors are designed to be selective, off-target activity can never be fully excluded and may contribute to toxicity.
-
Solution: Review the selectivity profile of your specific inhibitor. If significant off-target effects are known, consider using a more selective compound. Performing a maximum tolerated dose (MTD) study is crucial to identify a safe and effective dosing regimen for your specific model.
-
-
Compound Formulation: The vehicle used to dissolve and administer the inhibitor can sometimes contribute to toxicity.
-
Solution: Test the vehicle alone in a control group of animals to assess its contribution to any observed toxicity. If the vehicle is problematic, explore alternative, more biocompatible formulations.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of Sos1 inhibitors?
Sos1 inhibitors are small molecules that disrupt the protein-protein interaction between Son of Sevenless 1 (SOS1) and RAS proteins.[1][16][17] SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the conversion of inactive, GDP-bound RAS to its active, GTP-bound state.[18][19][20][21][22] By blocking this interaction, Sos1 inhibitors prevent the reloading of RAS with GTP, thereby downregulating RAS-MAPK pathway signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[1][16][17]
In which cancer types are Sos1 inhibitors expected to be most effective?
Sos1 inhibitors are primarily being investigated for the treatment of cancers driven by KRAS mutations, which are prevalent in lung, colorectal, and pancreatic cancers.[18] They are particularly promising in combination with direct KRAS inhibitors, as they can enhance their efficacy and overcome resistance mechanisms.[11][12][13]
What is the role of the Ras/MAPK signaling pathway in cancer?
The RAS/MAPK pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, differentiation, and survival.[20][21] Mutations in RAS genes are among the most common oncogenic drivers, leading to constitutive activation of this pathway and uncontrolled cell growth.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for representative Sos1 inhibitors.
Table 1: In Vitro Potency of Sos1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| BAY-293 | KRAS-SOS1 Interaction | 21 | - | [16][17] |
| BI-3406 | SOS1 | - | - | [5] |
| Compound 13c | SOS1-KRAS Interaction (biochemical) | 3.9 | - | [3] |
| Compound 13c | SOS1-KRAS Interaction (cellular) | 21 | - | [3] |
Table 2: In Vivo Efficacy of Sos1 Inhibitors
| Compound | Tumor Model | Dose/Route | Outcome | Reference |
| BI-3406 | KRAS G12D Allografts | - | Significantly diminished tumor progression | [10][14] |
| Compound 13c | Mia-paca-2 Pancreas Xenograft | - | 83.0% tumor suppression | [3] |
Table 3: Pharmacokinetic Properties of Compound 13c
| Species | Bioavailability (%) | Reference |
| Beagle | 86.8 | [3] |
Key Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with a known KRAS mutation (e.g., Mia-paca-2) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the Sos1 inhibitor in a suitable vehicle.
-
Administer the inhibitor to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Western Blot Analysis of pERK Levels in Tumor Tissue
-
Tissue Lysis:
-
Excise tumor tissue from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Visualizations
Caption: The SOS1 signaling pathway and the mechanism of action of Sos1 inhibitors.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a Sos1 inhibitor.
Caption: A logical troubleshooting workflow for addressing low in vivo efficacy of Sos1 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 16. gdch.app [gdch.app]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 19. rupress.org [rupress.org]
- 20. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 21. medlineplus.gov [medlineplus.gov]
- 22. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SOS1 Inhibitors: Sos1-IN-13 vs. Alternatives
In the landscape of targeted cancer therapy, the Son of Sevenless homolog 1 (SOS1) has emerged as a critical node in the RAS signaling pathway, making it a compelling target for drug development, particularly for KRAS-mutant cancers. This guide provides a detailed comparison of Sos1-IN-13 with other well-characterized SOS1 inhibitors, BAY-293 and BI-3406, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action of SOS1 Inhibitors
SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP. In many cancers, hyperactivation of the RAS pathway, often through mutations in KRAS, leads to uncontrolled cell proliferation and survival. SOS1 inhibitors act by binding to a pocket on the SOS1 protein, thereby preventing its interaction with RAS and inhibiting the formation of the active RAS-GTP complex. This blockade of upstream RAS activation offers a therapeutic strategy to suppress the oncogenic signaling driven by mutant KRAS.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular activities of this compound, BAY-293, and BI-3406. It is important to note that while direct head-to-head studies are limited, the available data provides a strong basis for comparison.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Inhibitor | Target Assay | IC50 (nM) | Source |
| This compound (A15f) | KRAS-G12C/SOS1 complex formation | 40.28 | [1] |
| BAY-293 | KRAS-SOS1 interaction | 21 | |
| BI-3406 | SOS1::KRAS interaction | 4 | [2] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Source |
| This compound | K562 (Leukemia) | Anti-proliferative activity | Comparable to BI-3406 | [1] |
| Various KRAS-mutant cells | pERK inhibition | Dose-dependent decrease | [1] | |
| BAY-293 | Various cancer cell lines | 3D proliferation | Limited potency | [2] |
| BI-3406 | DLD-1 (KRAS G13D) | 3D proliferation | 36 | |
| KRAS G12/G13 mutant cell lines | 3D proliferation | 9 - 220 | [2] |
Recent studies have highlighted that this compound (also referred to as compound A15f) demonstrates potent inhibitory activity against the formation of the KRAS-G12C/SOS1 complex, with an IC50 value of 40.28 nM.[1] This potency is reported to be comparable to that of BI-3406, a well-established and potent SOS1 inhibitor.[1] In cellular assays, this compound effectively reduces the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway, in a dose-dependent manner.[1]
In comparison, BI-3406 has shown high potency in biochemical assays and robust anti-proliferative effects in a range of KRAS-mutant cancer cell lines in 3D culture models.[2] Conversely, BAY-293, while being an early and valuable tool compound, has been reported to have limited potency and a lack of selectivity for KRAS-mutated cells in comparison to BI-3406 in cellular proliferation assays.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SOS1 signaling pathway and a general workflow for evaluating SOS1 inhibitors.
Caption: The SOS1-mediated RAS activation pathway and the point of intervention for SOS1 inhibitors.
Caption: A generalized experimental workflow for the evaluation of SOS1 inhibitors.
Experimental Protocols
1. Biochemical SOS1-KRAS Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to disrupt the interaction between SOS1 and KRAS.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged SOS1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., anti-tag antibody for tagged KRAS). When SOS1 and KRAS interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, tagged (e.g., His-tag, GST-tag) SOS1 and KRAS proteins are used.
-
The inhibitor compound at various concentrations is pre-incubated with the SOS1 protein in an assay buffer.
-
The KRAS protein is then added to the mixture.
-
Antibodies conjugated with the FRET donor and acceptor fluorophores, specific to the tags on SOS1 and KRAS, are added.
-
The reaction is incubated to allow for binding and FRET signal generation.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the functional consequence of SOS1 inhibition within a cellular context by measuring the phosphorylation of ERK, a key downstream kinase in the RAS-MAPK pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) relative to the total amount of ERK protein in cells treated with the SOS1 inhibitor. A reduction in the pERK/total ERK ratio indicates inhibition of the signaling pathway.
-
Protocol Outline:
-
Cancer cells with a known KRAS mutation are seeded in culture plates and allowed to attach.
-
Cells are treated with a range of concentrations of the SOS1 inhibitor or a vehicle control for a specified period.
-
Following treatment, the cells are lysed to extract total cellular proteins.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.
-
The signal is visualized, and the band intensities are quantified.
-
The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
The ratio of pERK to total ERK is calculated and compared across different inhibitor concentrations to determine the extent of pathway inhibition.
-
Conclusion
The available data suggests that this compound is a potent SOS1 inhibitor with biochemical and cellular activities that are comparable to the well-regarded inhibitor BI-3406. Both this compound and BI-3406 appear to offer significant advantages in potency and cellular efficacy over the earlier generation inhibitor, BAY-293. For researchers investigating the role of SOS1 in KRAS-driven cancers, this compound represents a valuable and potent tool compound. The choice between this compound and BI-3406 may depend on specific experimental needs and the context of the cancer model being studied. This guide provides a foundational dataset to inform such decisions and to design further comparative experiments.
References
- 1. Development and biological evaluation of novel SOS1 inhibitors featuring 5,8-dihydropyrido[4,3-d]pyrimidin-7(6H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Sos1-IN-13 as a chemical probe for SOS1
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is critical for the accurate interrogation of biological systems. This guide provides a comprehensive comparison of well-validated chemical probes for Son of Sevenless homolog 1 (SOS1), a key activator of RAS proteins.
While interest exists in novel inhibitors such as Sos1-IN-13, publicly available data on its specific biochemical and cellular activity is limited. Therefore, this guide focuses on a comparative analysis of established SOS1 chemical probes: BI-3406, BAY-293, and MRTX0902. These compounds have been extensively characterized, and their validation data serves as a benchmark for the field.
The SOS1-RAS Signaling Pathway
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central regulators of cell growth, differentiation, and survival.[1] In its inactive state, RAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of RAS and subsequent engagement of downstream effector pathways, most notably the MAPK/ERK cascade.[1][2] Mutations that lead to hyperactivation of the RAS pathway are prevalent in many cancers, making SOS1 an attractive therapeutic target.[1][3]
Caption: SOS1-Mediated RAS Activation Pathway.
Comparison of SOS1 Chemical Probes
A reliable chemical probe should exhibit high potency against its intended target, a well-characterized selectivity profile, and demonstrated activity in a cellular context. The following table summarizes the key features of BI-3406, BAY-293, and MRTX0902.
| Characteristic | BI-3406 | BAY-293 | MRTX0902 |
| Biochemical Potency (IC50) | Single-digit nM against SOS1-KRAS interaction | 21 nM against KRAS-SOS1 interaction[3] | Potent inhibitor of SOS1:KRAS interaction |
| Cellular Activity | Inhibits growth of KRAS G12/G13 mutant cell lines (IC50: 9–220 nM)[4] | Submicromolar antiproliferative activity[5] | Limits tumor growth of KRAS G12C-mutated PDAC cell line[6] |
| Mechanism of Action | Blocks the protein-protein interaction between SOS1 and RAS-GDP[4] | Disrupts the KRAS-SOS1 interaction[3][5] | Disrupts the SOS1:KRAS protein-protein interaction[6] |
| Selectivity | Selective for SOS1 over SOS2 | Selective for SOS1 | Selective SOS1 inhibitor |
| Oral Bioavailability | Yes[4] | Not explicitly stated | Orally bioavailable[6] |
Experimental Validation of SOS1 Chemical Probes
The validation of a chemical probe for SOS1 involves a series of experiments to determine its potency, selectivity, and mechanism of action at both the biochemical and cellular levels.
Experimental Workflow for SOS1 Probe Validation
Caption: General Workflow for SOS1 Probe Validation.
Key Experimental Protocols
1. Biochemical Assays: Measuring SOS1-KRAS Interaction
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) / HTRF (Homogeneous Time-Resolved Fluorescence): These proximity-based assays are commonly used in high-throughput screening to identify inhibitors of the SOS1-KRAS interaction.
-
Principle: One protein (e.g., His-tagged SOS1) is bound to a donor bead, and the other (e.g., GST-tagged KRAS) is bound to an acceptor bead. When the proteins interact, the beads are brought into close proximity, allowing for the generation of a detectable signal (light or fluorescence resonance energy transfer). A small molecule that disrupts this interaction will lead to a decrease in the signal.
-
Protocol Outline:
-
Recombinant His-tagged SOS1 and GST-tagged KRAS proteins are incubated in a microplate.
-
Test compounds at varying concentrations are added to the wells.
-
Nickel chelate donor beads and anti-GST acceptor beads are added.
-
After an incubation period, the plate is read on a suitable plate reader to measure the signal.
-
IC50 values are calculated from the dose-response curves.
-
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.
-
Principle: One binding partner (e.g., SOS1) is immobilized on a sensor chip. The other partner (the analyte, e.g., the chemical probe) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Recombinant SOS1 protein is immobilized on an SPR sensor chip.
-
A series of concentrations of the test compound are injected over the sensor surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
2. Cellular Assays: Assessing Downstream Pathway Inhibition
-
Phospho-ERK (pERK) Western Blot: This assay measures the phosphorylation status of ERK, a key downstream effector of the RAS-MAPK pathway, to determine the cellular activity of a SOS1 inhibitor.
-
Principle: Inhibition of SOS1 prevents RAS activation, leading to a decrease in the phosphorylation of downstream kinases, including MEK and ERK. Western blotting uses specific antibodies to detect the levels of total ERK and phosphorylated ERK (pERK).
-
Protocol Outline:
-
Cancer cell lines with a dependency on the RAS-MAPK pathway (e.g., KRAS mutant lines) are seeded in culture plates.
-
Cells are treated with a range of concentrations of the SOS1 inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK and total ERK, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of pERK to total ERK.
-
-
Logical Framework for Probe Selection
The selection of an appropriate chemical probe requires a systematic evaluation of its characteristics. The following diagram illustrates a logical workflow for this process.
Caption: Decision Framework for SOS1 Chemical Probe Selection.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-free screening assay for the identification of direct PERK activators | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SOS1 Inhibitors: A Deep Dive into BI-3406 and a Look at Sos1-IN-13
For researchers, scientists, and drug development professionals, the Son of Sevenless 1 (SOS1) protein has emerged as a compelling target for therapeutic intervention, particularly in cancers driven by RAS mutations. This guide provides a comparative analysis of two SOS1 inhibitors, BI-3406 and Sos1-IN-13, presenting available experimental data to inform research and development efforts.
While extensive data is available for BI-3406, a potent and selective SOS1 inhibitor, information regarding this compound is currently limited to data from chemical suppliers. This guide summarizes the publicly available information for both compounds to facilitate a preliminary comparison.
Mechanism of Action: Blocking the Activation of RAS
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins. It facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state. In many cancers, mutations in RAS lock it in a constitutively active state, driving uncontrolled cell growth and proliferation. SOS1 inhibitors aim to disrupt this process by preventing the interaction between SOS1 and RAS, thereby reducing the levels of active, GTP-bound RAS and inhibiting downstream signaling through pathways like the MAPK/ERK cascade.
BI-3406 is a potent, selective, and orally bioavailable small-molecule inhibitor that binds to the catalytic domain of SOS1.[1][2] This binding event physically blocks the interaction with KRAS, preventing the formation of the active KRAS-GTP complex.[2][3]
The precise binding site and mechanism of action for This compound have not been detailed in publicly available scientific literature. Based on its classification as a SOS1 inhibitor, it is presumed to function by a similar mechanism of disrupting the SOS1-KRAS interaction.
Quantitative Performance Data
The following tables summarize the available quantitative data for BI-3406 and this compound. It is important to note that the data for this compound is sourced from a chemical supplier and has not been independently verified in peer-reviewed publications.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay | IC50 | Reference |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 6 nM | [4] |
| pERK Inhibition | Cellular Assay (NCI-H358 cells) | 24 nM | [3] | |
| This compound | SOS1 | Biochemical Assay | 6.5 nM | [5] |
| pERK Inhibition | Cellular Assay | 327 nM | [5] |
Table 2: Antiproliferative Activity
| Compound | Cell Line | KRAS Mutation | Assay | IC50 | Reference |
| BI-3406 | NCI-H358 | G12C | 3D Proliferation | 24 nM | [3] |
| MIA PaCa-2 | G12C | 3D Proliferation | Not specified | [3] | |
| SW620 | G12V | 3D Proliferation | Not specified | [3] | |
| LoVo | G13D | 3D Proliferation | Not specified | [3] | |
| A549 | G12S | 3D Proliferation | Not specified | [3] | |
| This compound | Not Available | Not Available | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of SOS1 inhibition and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: The SOS1-RAS-MAPK signaling pathway and the point of intervention for SOS1 inhibitors.
Caption: A generalized workflow for the in vitro characterization of SOS1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of inhibitors. Below are generalized methodologies for key experiments.
SOS1-KRAS Interaction Assay (Biochemical)
This assay quantifies the ability of a compound to disrupt the direct binding of SOS1 to KRAS. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Recombinant human SOS1 and KRAS (e.g., KRAS G12C) proteins tagged with compatible HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively. Assay buffer and GTP.
-
Procedure:
-
Add test compounds (this compound or BI-3406) at various concentrations to a low-volume 384-well plate.
-
Add a pre-mixed solution of tagged SOS1 and KRAS proteins in the presence of GTP.
-
Incubate the plate at room temperature to allow for protein-protein interaction.
-
Read the HTRF signal on a compatible plate reader. The signal is proportional to the extent of the SOS1-KRAS interaction.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
Cell Culture: Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or BI-3406 for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the IC50 value from the dose-response curve.
Western Blot for Phospho-ERK (pERK)
This technique is used to determine the effect of SOS1 inhibitors on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Cell Lysis: Treat cancer cells with the inhibitors for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK or a loading control (e.g., GAPDH, β-actin).
Conclusion
BI-3406 is a well-characterized, potent, and selective SOS1 inhibitor with demonstrated activity in a range of KRAS-mutant cancer models. Its mechanism of action and preclinical efficacy are supported by extensive data in peer-reviewed publications.
This compound is presented by suppliers as a potent SOS1 inhibitor with a biochemical IC50 comparable to that of BI-3406. However, its cellular potency for pERK inhibition appears to be lower. A comprehensive comparative analysis is currently hindered by the lack of publicly available, peer-reviewed data on the discovery, characterization, and full preclinical profile of this compound. Researchers interested in using this compound are encouraged to seek further information from the supplier or to perform independent validation experiments.
As the field of SOS1 inhibition continues to evolve, the public availability of detailed experimental data for all tool compounds will be crucial for advancing the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004003152A3 - Sos1 inhibitors - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Sos1-IN-13 and Other KRAS Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Son of Sevenless homolog 1 (SOS1) inhibitors and other molecules targeting the KRAS oncogene.
In the landscape of targeted cancer therapy, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein has long been a challenging but highly sought-after target. Mutations in the KRAS gene are prevalent in a significant portion of human cancers, including lung, colorectal, and pancreatic cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival. The recent development of inhibitors targeting KRAS has opened new avenues for treatment. This guide provides a head-to-head comparison of Sos1-IN-13, a potent SOS1 inhibitor, with other classes of KRAS inhibitors, supported by experimental data and detailed methodologies.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[1] Inhibiting the interaction between SOS1 and KRAS is an attractive therapeutic strategy to block RAS signaling upstream of the mutated KRAS protein. This compound is a potent small molecule inhibitor of this interaction. This guide will compare its performance against other SOS1 inhibitors and direct KRAS inhibitors.
Mechanism of Action: Indirect vs. Direct KRAS Inhibition
KRAS inhibitors can be broadly categorized into two main groups based on their mechanism of action:
-
Indirect Inhibitors (e.g., SOS1 inhibitors): These molecules, including this compound, BI-3406, and BAY-293, do not bind directly to the KRAS protein. Instead, they target regulatory proteins like SOS1 that are essential for KRAS activation. By disrupting the SOS1-KRAS interaction, these inhibitors prevent the loading of GTP onto KRAS, thereby keeping it in an inactive state.[2][3] This approach is appealing as it can potentially be effective against various KRAS mutations.
-
Direct Inhibitors: This class of inhibitors directly binds to the KRAS protein. A notable success in this area has been the development of covalent inhibitors that specifically target the KRAS G12C mutation, such as Sotorasib (AMG 510) and Adagrasib (MRTX849). More recently, pan-KRAS inhibitors that target multiple KRAS mutants are also in development.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular activities of this compound and a selection of other KRAS inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SOS1 | Biochemical Interaction | 6.5 | [4] |
| Sos1-IN-2 | SOS1 | Biochemical Interaction | 5 | [4] |
| Sos1-IN-3 | SOS1 | Biochemical Interaction | 5 | [4] |
| Sos1-IN-7 | SOS1-KRAS G12D | Biochemical Interaction | 20 | [4] |
| Sos1-IN-7 | SOS1-KRAS G12V | Biochemical Interaction | 67 | [4] |
| Sos1-IN-8 | SOS1-KRAS G12D | Biochemical Interaction | 11.6 | [4] |
| Sos1-IN-8 | SOS1-KRAS G12V | Biochemical Interaction | 40.7 | [4] |
| Sos1-IN-10 | KRAS G12C-SOS1 | Biochemical Interaction | 13 | [4] |
| Sos1-IN-12 | pERK | Cellular Activity | 47 | [4] |
| Sos1-IN-15 | SOS1 | Biochemical Interaction | 5 | [4] |
| Sos1-IN-16 | SOS1 | Biochemical Interaction | 7.2 | [4] |
| Sos1-IN-18 | SOS1-KRAS G12C | Biochemical Interaction | 3.4 | [4] |
| Sos1-IN-19 | SOS1 | Biochemical Interaction | 165.2 | [4] |
| Sos1-IN-21 | SOS1 | Biochemical Interaction | 15 | [4] |
| Sos1-IN-22 | KRAS G12C-SOS1 | Biochemical Interaction | 40.28 | [4] |
| BAY-293 | KRAS G12C-SOS1 | Biochemical Interaction | 21 | [3] |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | ~10 | [2] |
| MRTX0902 | SOS1-KRAS Interaction | Biochemical Assay | N/A | [5] |
Table 2: Cellular Activity of KRAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | pERK Inhibition | 327 | [4] |
| Sos1-IN-18 | NCI-H358 | KRAS G12C | Proliferation | 5 | [4] |
| Sos1-IN-18 | NCI-H358 | KRAS G12C | pERK Inhibition | 31 | [4] |
| Sos1-IN-21 | NCI-H358 | KRAS G12C | Proliferation | 16 | [4] |
| Sos1-IN-21 | Mia Paca-2 | KRAS G12C | Proliferation | 17 | [4] |
| BAY-293 | Calu-1 | KRAS G12C | pERK Inhibition | ~500 | [6] |
| BI-3406 | NCI-H358 | KRAS G12C | Proliferation | ~1000 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The KRAS signaling pathway and points of intervention.
Caption: General experimental workflow for KRAS inhibitor evaluation.
Experimental Protocols
Biochemical KRAS-SOS1 Interaction Assay (HTRF)
This assay quantitatively measures the disruption of the protein-protein interaction between KRAS and SOS1 by an inhibitor.
Materials:
-
Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: Anti-tag antibodies labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume white plates.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
Procedure:
-
Add 2 µL of diluted test compound to the wells of the 384-well plate.
-
Prepare a mix of KRAS and SOS1 proteins in assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a mix of the HTRF donor and acceptor antibodies in detection buffer.
-
Add 4 µL of the antibody mix to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values from the dose-response curves.
Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the KRAS signaling pathway within a cellular context by measuring the phosphorylation of ERK, a key downstream effector.
Materials:
-
Cancer cell line with a known KRAS mutation (e.g., NCI-H358 with KRAS G12C).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor to determine its anti-proliferative effect.
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound and other SOS1 inhibitors represent a promising strategy for targeting KRAS-driven cancers. Their ability to indirectly inhibit KRAS activation makes them potentially applicable to a broader range of KRAS mutations compared to mutation-specific direct inhibitors. The provided data indicates that this compound is a potent inhibitor of the SOS1-KRAS interaction with low nanomolar biochemical activity.
However, the cellular potency of SOS1 inhibitors as single agents can be modest in some contexts. A key emerging strategy is the combination of SOS1 inhibitors with direct KRAS inhibitors (e.g., KRAS G12C inhibitors) or inhibitors of downstream effectors (e.g., MEK inhibitors).[7][8] This dual-targeting approach can lead to a more profound and durable inhibition of the KRAS pathway, potentially overcoming intrinsic and acquired resistance mechanisms.
Future research should focus on comprehensive head-to-head studies of various KRAS inhibitors under standardized assay conditions to enable more direct and accurate comparisons. Furthermore, the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds will be critical in determining their clinical potential. The continued development of novel SOS1 inhibitors and their evaluation in combination therapies will undoubtedly be a key area of focus in the ongoing effort to effectively treat KRAS-mutant cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Sos1-IN-13 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of Sos1-IN-13 with other known Son of sevenless homolog 1 (Sos1) inhibitors. The data presented herein is intended to assist researchers in evaluating the potency and cellular effects of these compounds in the context of inhibiting the Ras/Raf/MEK/ERK signaling pathway.
Introduction to Sos1 Inhibition
Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating Ras proteins, which are central regulators of cell proliferation, differentiation, and survival.[1] By catalyzing the exchange of GDP for GTP on Ras, Sos1 initiates a signaling cascade through the MAPK pathway. Dysregulation of this pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target. Sos1 inhibitors aim to block the interaction between Sos1 and Ras, thereby preventing Ras activation and downstream signaling.
Sos1 Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the canonical Sos1-mediated Ras activation pathway and the point of intervention for Sos1 inhibitors.
Caption: Sos1 signaling pathway and inhibitor action.
Comparative On-Target Activity
The following table summarizes the in vitro and cellular activities of this compound and other well-characterized Sos1 inhibitors. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
| Inhibitor | Target/Assay | IC50 (nM) | Cell Line | Reference(s) |
| This compound | Sos1 (biochemical) | 6.5 | - | [1][2] |
| pERK (cellular) | 327 | - | [1][2] | |
| BAY-293 | KRAS-Sos1 Interaction | 21 | - | [3] |
| pERK Inhibition | 180 | K-562 | [3] | |
| BI-3406 | SOS1-KRAS Interaction | 6 | - | [4] |
| RAS-GTP Levels | 83-231 | NCI-H358, A549 | [5] | |
| MRTX0902 | SOS1-KRAS Interaction | 46 | - | [3] |
| pERK Inhibition | 29 | MKN1 | [3] |
Experimental Protocols
Confirmation of on-target activity for Sos1 inhibitors typically involves a combination of biochemical and cell-based assays.
Biochemical Assays
These assays directly measure the ability of an inhibitor to disrupt the interaction between Sos1 and Ras or to inhibit the nucleotide exchange activity of Sos1.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the proximity of two molecules labeled with FRET donor and acceptor fluorophores. Recombinant, tagged Sos1 and Ras proteins are used. In the absence of an inhibitor, the interaction between Sos1 and Ras brings the fluorophores close, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense test compounds at various concentrations into a microplate.
-
Add a pre-mixed solution of tagged recombinant Sos1 and Ras proteins.
-
Add HTRF detection reagents (e.g., antibodies against the tags labeled with donor and acceptor fluorophores).
-
Incubate the plate to allow for binding equilibrium.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.
-
-
-
Guanine Nucleotide Exchange Assay (GEF Assay):
-
Principle: This assay monitors the Sos1-catalyzed exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) on Ras for unlabeled GTP. Inhibition of Sos1 activity results in a slower rate of fluorescence decay.
-
Protocol Outline:
-
Load recombinant Ras protein with a fluorescent GDP analog.
-
In a microplate, mix the inhibitor at various concentrations with the fluorescently labeled Ras-GDP.
-
Initiate the reaction by adding recombinant Sos1 and a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time using a plate reader.
-
Determine the initial reaction rates and calculate the IC50 values.
-
-
Cell-Based Assays
These assays assess the downstream cellular consequences of Sos1 inhibition, providing evidence of on-target activity in a more biologically relevant context.
-
Western Blotting for Phospho-ERK (pERK):
-
Principle: As ERK is a key downstream effector of the Ras-MAPK pathway, its phosphorylation state is a reliable indicator of pathway activation. A potent Sos1 inhibitor should decrease the levels of phosphorylated ERK (pERK) without affecting the total ERK levels.
-
Protocol Outline:
-
Culture cells (e.g., cancer cell lines with known KRAS mutations) in appropriate media.
-
Treat the cells with the Sos1 inhibitor at various concentrations for a specified duration.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50.
-
-
-
Cell Proliferation Assay:
-
Principle: Since the Ras-MAPK pathway is crucial for cell proliferation, inhibiting Sos1 is expected to reduce the growth rate of cancer cells that are dependent on this pathway.
-
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the Sos1 inhibitor.
-
Incubate the cells for a period of 48-72 hours.
-
Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the IC50 for cell proliferation by plotting viability against inhibitor concentration.
-
-
Experimental Workflow for On-Target Confirmation
The following diagram outlines a typical workflow for confirming the on-target activity of a novel Sos1 inhibitor.
Caption: Workflow for Sos1 inhibitor validation.
References
A Comparative Guide to the Activity of Sos1-IN-13 and Other SOS1 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless homolog 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a compelling target in oncology. Its role in activating the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers, has spurred the development of small molecule inhibitors. This guide provides a comparative overview of the preclinical activity of Sos1-IN-13, a potent SOS1 inhibitor, alongside other notable SOS1 inhibitors, BI-3406 and MRTX0902. The data presented here is intended to offer an objective resource for researchers evaluating the therapeutic potential of targeting SOS1 in different cancer contexts.
Quantitative Analysis of Inhibitor Activity
The following tables summarize the in vitro efficacy of this compound, BI-3406, and MRTX0902 across various cancer models. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Biochemical and Cellular Activity of this compound
| Compound | Assay | Target | IC50 (nM) |
| This compound | Biochemical | SOS1 | 6.5 |
| This compound | Cellular | pERK | 327 |
Table 2: In Vitro Activity of BI-3406 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Proliferation IC50 (nM) |
| NCI-H358 | Lung | G12C | 16 |
| MIA PaCa-2 | Pancreatic | G12C | 17 |
| SW620 | Colorectal | G12V | ~50-100 |
| A549 | Lung | G12S | ~50-100 |
| DLD-1 | Colorectal | G13D | ~50-100 |
Data compiled from multiple sources and may represent approximate values.
Table 3: In Vitro Activity of MRTX0902 in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation | 3D Viability IC50 (nM) |
| OCI-AML5 | AML | SOS1 | <250 |
| NCI-H1975 | Lung | EGFR | <250 |
| PC9 | Lung | EGFR | <250 |
| LN229 | Glioblastoma | PTPN11 | <250 |
| HCC1438 | Breast | NF1 | <250 |
| NCI-H508 | Colorectal | BRAF (Class III) | <250 |
| NCI-H1666 | Lung | BRAF (Class III) | <250 |
Data from a study evaluating MRTX0902 in models with mutations in proximal components of the RAS-MAPK pathway[1].
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
References
Benchmarking Sos1-IN-13: A Comparative Analysis Against Standard-of-Care Therapies in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sos1-IN-13, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1), against current standard-of-care therapies for KRAS-mutant cancers. By targeting the SOS1-KRAS interaction, this compound offers a novel mechanism to inhibit RAS signaling, a critical pathway in cell proliferation and survival that is frequently dysregulated in various cancers. This document synthesizes preclinical data, outlines experimental methodologies, and presents signaling pathway diagrams to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[1][2] By preventing this activation step, this compound effectively dampens the downstream signaling of the RAS/MAPK pathway, which is crucial for tumor cell growth and survival.[2][3][4] This mechanism is distinct from direct KRAS inhibitors, which target specific mutant forms of the KRAS protein, and MEK inhibitors, which act further downstream in the signaling cascade.
Caption: Mechanism of Action of this compound in the RAS/MAPK Pathway.
Comparative Efficacy of this compound
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in various cancer cell lines harboring KRAS mutations. The following tables summarize the in vitro potency of this compound and compare it with standard-of-care MEK inhibitors and direct KRAS G12C inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Reference |
| This compound | SOS1 | 6.5 | 327 | [5] |
| Trametinib | MEK1/2 | 0.92 / 1.8 | 0.92 | |
| Sotorasib | KRAS G12C | 110 (GTPase activity) | 50 (pERK) | |
| Adagrasib | KRAS G12C | Not Reported | 1.7 (pERK) |
Note: IC50 values for standard-of-care therapies are representative values from publicly available data and may vary depending on the specific assay conditions.
In xenograft models of KRAS-driven pancreatic cancer, this compound has demonstrated significant tumor growth inhibition. One study reported that a close analog, compound 13c , exhibited 83.0% tumor suppression in a Mia-paca-2 pancreas xenograft mouse model.[6] This level of efficacy is comparable to that observed with MEK inhibitors and direct KRAS G12C inhibitors in similar preclinical models.
Combination Strategies
A key therapeutic strategy emerging for RAS-driven cancers is combination therapy to overcome adaptive resistance mechanisms. Inhibition of the RAS/MAPK pathway often leads to feedback reactivation of upstream signaling.[7] Combining this compound with MEK inhibitors or direct KRAS G12C inhibitors has shown synergistic effects in preclinical models, leading to more profound and durable tumor growth inhibition.[8][9]
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Culture: KRAS-mutant cancer cell lines (e.g., NCI-H358, Mia-paca-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound, standard-of-care inhibitors, or combinations thereof.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®, Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for pERK Inhibition
-
Cell Lysis: Cells are treated with compounds for a specified time (e.g., 2 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 106 cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-200 mm3, mice are randomized into treatment groups and dosed daily via oral gavage with vehicle control, this compound, standard-of-care drugs, or combinations.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time points post-dose for analysis of target engagement (e.g., pERK levels by Western blot or immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS-mutant cancers. Its distinct mechanism of action, potent preclinical activity, and potential for synergistic combinations with other targeted therapies position it as a valuable candidate for further clinical development. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the evolving landscape of cancer therapeutics.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Sos1-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Sos1-IN-13, a potent inhibitor of the Son of sevenless homolog 1 (SOS1). As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by providing value beyond the product itself through detailed procedural guidance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for a structurally related compound, SOS1-IN-5, and general best practices for handling potent, research-grade small molecules. It is imperative to consult the supplier-provided SDS upon receipt of this compound and to perform a thorough risk assessment before commencing any experimental work.
Immediate Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a potent biological inhibitor, stringent adherence to safety protocols is mandatory to minimize exposure risk. The primary hazards associated with similar compounds include potential harm if swallowed and high toxicity to aquatic life.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound in either solid or solution form. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood. Handle with care to avoid generating dust.
-
Dissolving: To prepare a solution, add the solvent to the solid compound slowly. Ensure the container is securely capped before vortexing or sonicating to dissolve.
-
Use in Experiments: When using solutions of this compound, employ careful pipetting techniques to avoid splashes and aerosol generation.
Storage Conditions
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C | Store in a tightly sealed container in a desiccator to protect from moisture. |
| In Solution | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.
Waste Segregation and Disposal Steps
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant hazardous waste container.
-
Decontamination: All non-disposable equipment (e.g., glassware, spatulas) should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Final Disposal: The sealed hazardous waste containers should be disposed of through your institution's environmental health and safety (EHS) office.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1] By binding to SOS1, the inhibitor prevents the interaction between SOS1 and RAS, thereby blocking the conversion of inactive, GDP-bound RAS to its active, GTP-bound form.[1] This disruption of RAS activation inhibits downstream signaling through pathways such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival.[1] This mechanism makes SOS1 inhibitors a promising area of research for anticancer therapies, particularly for tumors driven by RAS mutations.[1]
Caption: The SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operational procedure for working with this compound, from initial handling to final disposal, ensuring safety and compliance at each step.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
